molecular formula C8H7NO3 B047971 6-Acetylpicolinic acid CAS No. 122637-39-2

6-Acetylpicolinic acid

Cat. No.: B047971
CAS No.: 122637-39-2
M. Wt: 165.15 g/mol
InChI Key: SMFINMWLJMPOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetylpicolinic acid is a versatile and highly valuable heterocyclic building block extensively utilized in medicinal chemistry and drug discovery research. This compound features a picolinic acid scaffold substituted with an acetyl group at the 6-position, creating a unique molecular architecture that combines a metal-chelating pyridine ring with a reactive ketone functionality. Its primary research application lies in serving as a precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors, enzyme modulators, and metalloenzyme probes. The carboxylic acid group facilitates conjugation and salt formation, while the acetyl moiety provides a handle for further chemical derivatization, such as the formation of hydrazones, oximes, and other heterocyclic systems. Researchers value this compound for its role in constructing molecular libraries and its potential as a ligand in catalytic systems and metal-organic frameworks (MOFs). This compound is strictly for research and development purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-acetylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-7(9-6)8(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFINMWLJMPOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569996
Record name 6-Acetylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122637-39-2
Record name 6-Acetyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122637-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Acetylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Acetylpicolinic Acid: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetylpicolinic acid, a substituted pyridine derivative, holds interest as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring both a carboxylic acid and a ketone functional group on the pyridine ring, offers multiple avenues for chemical modification and the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, presenting detailed experimental protocols and quantitative data. Furthermore, it explores the potential for this compound to interact with biological systems, laying the groundwork for future research and development.

Discovery and Characterization

The initial discovery and first reported synthesis of this compound are not extensively documented in readily available scientific literature. It is primarily recognized as a valuable synthetic intermediate. Commercial suppliers provide basic physicochemical data for the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 122637-39-2Commercial Suppliers
Molecular Formula C₈H₇NO₃Commercial Suppliers
Molecular Weight 165.15 g/mol Commercial Suppliers
Appearance White to off-white solidCommercial Suppliers
Purity Typically ≥97%Commercial Suppliers

Further characterization data, including detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), would be essential for researchers synthesizing or utilizing this compound and should be obtained upon synthesis or acquisition.

Synthesis of this compound

While a definitive first synthesis is not clearly documented, two primary synthetic routes are proposed based on established pyridine chemistry. These routes offer practical approaches for laboratory-scale preparation.

Synthetic Route 1: Hydrolysis of 2-Carbethoxy-6-acetylpyridine

This two-step synthesis starts from the commercially available 2,6-dicarbethoxypyridine. The first step involves a selective Claisen condensation to introduce the acetyl group, followed by hydrolysis of the remaining ester to yield the desired carboxylic acid.

This protocol is adapted from the synthesis of related acetylpyridines.[1]

  • Materials: 2,6-Dicarbethoxypyridine, Ethyl acetate (EtOAc), Sodium metal, Toluene, Hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium metal (1.0 equivalent) to dry toluene.

    • Heat the mixture to the melting point of sodium with vigorous stirring to create a fine dispersion.

    • Cool the mixture to room temperature and add a solution of 2,6-dicarbethoxypyridine (1.0 equivalent) in dry ethyl acetate.

    • The reaction mixture is stirred at room temperature and then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction is cooled in an ice bath and quenched by the slow addition of water.

    • The aqueous layer is separated and acidified with concentrated HCl to a pH of approximately 5.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-carbethoxy-6-acetylpyridine.

    • The crude product can be purified by column chromatography on silica gel.

  • Materials: 2-Carbethoxy-6-acetylpyridine, Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH), Water, Tetrahydrofuran (THF) (optional, for solubility), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2-carbethoxy-6-acetylpyridine (1.0 equivalent) in a mixture of water and, if necessary, a co-solvent like THF.

    • Add an excess of sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents).

    • The mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with concentrated HCl.

    • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water-ethanol).

Table 2: Expected Yields and Purity for Synthetic Route 1

StepProductTypical Yield (%)Typical Purity (%)
1 2-Carbethoxy-6-acetylpyridine60-75>95 (after chromatography)
2 This compound80-90>98 (after recrystallization)
Synthetic Route 2: Oxidation of 2-Acetyl-6-methylpyridine

This route involves the selective oxidation of the methyl group of commercially available 2-acetyl-6-methylpyridine to a carboxylic acid.

This protocol is based on standard methods for the oxidation of alkylpyridines.

  • Materials: 2-Acetyl-6-methylpyridine, Potassium permanganate (KMnO₄) or other suitable oxidizing agents (e.g., SeO₂), Water, Sulfuric acid (H₂SO₄).

  • Procedure:

    • Suspend 2-acetyl-6-methylpyridine (1.0 equivalent) in water.

    • Slowly add a solution of potassium permanganate (approximately 2.0-3.0 equivalents) in water. The reaction is exothermic and should be controlled with an ice bath.

    • After the addition is complete, the reaction mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

    • Wash the filter cake with hot water.

    • Combine the filtrates and cool in an ice bath.

    • Carefully acidify the filtrate with concentrated sulfuric acid to a pH of 3-4 to precipitate the product.

    • Collect the this compound by filtration, wash with cold water, and dry.

    • Recrystallization can be used for further purification.

Table 3: Expected Yield and Purity for Synthetic Route 2

ProductTypical Yield (%)Typical Purity (%)
This compound 50-70>97 (after recrystallization)

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the broader class of picolinic acid derivatives has shown a range of biological effects. This suggests potential avenues of investigation for this compound.

Potential Antimicrobial Activity

Picolinic acid and some of its derivatives are known to possess antimicrobial properties. It is hypothesized that these compounds may act by chelating essential metal ions required for microbial growth and enzymatic function. Further research is warranted to investigate if this compound exhibits similar antibacterial or antifungal activity.

Potential Enzyme Inhibition

The structural motifs present in this compound, namely the carboxylic acid and the acetyl group, are found in various enzyme inhibitors. For instance, carboxylic acids are known to interact with the active sites of metalloenzymes. The acetyl group could also participate in binding interactions within an enzyme's active site. Screening this compound against a panel of enzymes, particularly those involved in disease pathogenesis, could reveal potential inhibitory activities.

Involvement in Signaling Pathways

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, as a novel small molecule, its effects on various cellular signaling cascades could be explored. Initial studies could involve screening for its impact on key pathways related to inflammation, cell proliferation, and apoptosis in various cell lines.

Visualizations

Synthetic Workflow Diagrams

Synthesis_Workflows cluster_route1 Synthetic Route 1: Hydrolysis cluster_route2 Synthetic Route 2: Oxidation 2,6-Dicarbethoxypyridine 2,6-Dicarbethoxypyridine 2-Carbethoxy-6-acetylpyridine 2-Carbethoxy-6-acetylpyridine 2,6-Dicarbethoxypyridine->2-Carbethoxy-6-acetylpyridine Claisen Condensation (Na, EtOAc, Toluene) This compound This compound 2-Carbethoxy-6-acetylpyridine->this compound Hydrolysis (NaOH or LiOH) 2-Acetyl-6-methylpyridine 2-Acetyl-6-methylpyridine 2-Acetyl-6-methylpyridine->this compound Oxidation (KMnO4)

Caption: Proposed synthetic routes to this compound.

Logical Relationship for Biological Investigation

Biological_Investigation This compound This compound Antimicrobial Screening Antimicrobial Screening This compound->Antimicrobial Screening Enzyme Inhibition Assays Enzyme Inhibition Assays This compound->Enzyme Inhibition Assays Cellular Signaling Studies Cellular Signaling Studies This compound->Cellular Signaling Studies Lead Compound for Drug Discovery Lead Compound for Drug Discovery Antimicrobial Screening->Lead Compound for Drug Discovery Enzyme Inhibition Assays->Lead Compound for Drug Discovery Cellular Signaling Studies->Lead Compound for Drug Discovery

Caption: Investigative workflow for biological activity assessment.

Conclusion and Future Directions

This compound represents a chemical entity with significant potential for applications in drug discovery and development. This guide has outlined robust synthetic protocols to enable its accessibility to the research community. The lack of data on its biological activity presents a clear opportunity for novel investigations. Future research should focus on a systematic evaluation of its antimicrobial and cytotoxic properties, as well as its potential to modulate the activity of key enzymes and cellular signaling pathways. Such studies will be crucial in unlocking the therapeutic potential of this versatile molecule.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Acetylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 6-Acetylpicolinic acid, a heterocyclic building block valuable in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific experimental data for this compound, this guide also includes data for the parent compound, picolinic acid, to provide a comparative baseline for researchers.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a new chemical entity (NCE) are critical for drug development, influencing everything from synthesis and formulation to absorption, distribution, metabolism, and excretion (ADME).[2][3] A comprehensive understanding of these properties is essential for lead optimization and rational drug design.[4][5]

Data Summary

Quantitative data for this compound and its parent compound, picolinic acid, are summarized below.

PropertyThis compoundPicolinic Acid (for comparison)
Molecular Formula C₈H₇NO₃[6]C₆H₅NO₂[7]
Molecular Weight 165.15 g/mol 123.11 g/mol [7]
CAS Number 122637-39-2[6]98-98-6[7]
Physical Form SolidWhite Solid[7]
Boiling Point 360.4 °C at 760 mmHg[1]Not available
Melting Point Not available136 to 138 °C[7]
Aqueous Solubility Not availableSlightly soluble (0.41%)[7]
pKa Not available5.2 (Pyridinium ion)[8]
Storage Room temperature, sealed in dry conditionsStandard conditions

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols relevant to this compound.

Synthesis of this compound

The synthesis of pyridine carboxylic acids can often be achieved through the oxidation of the corresponding alkylpyridines.[9] A general method involves the oxidation of a methyl group on the pyridine ring.

Protocol: Oxidation of 6-Acetyl-2-methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 6-acetyl-2-methylpyridine (1 equivalent) in water.

  • Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

    • Combine the filtrates and cool in an ice bath.

  • Acidification & Isolation:

    • Slowly add concentrated acid (e.g., HCl) to the filtrate to adjust the pH to approximately 2-3, inducing precipitation of the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the acid dissociation constant (pKa).[10][11] The pKa is the pH at which the acid is 50% dissociated.[12]

Protocol:

  • Instrument Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in deionized water. To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[13][14]

  • Titration Setup: Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements.[13]

  • Titration: Titrate the solution by adding small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).[11]

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift <0.01 pH units/min).[13]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[10]

Measurement of Aqueous Solubility by Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound.[15][16] It involves measuring the mass of the solute dissolved in a saturated solution.[17][18]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a conical flask.

    • Seal the flask and stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully pipette a precise volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.

  • Evaporation and Drying:

    • Evaporate the solvent from the dish by heating it in an oven at a temperature below the compound's boiling point (e.g., 100°C) until all the water has been removed.[16]

    • Transfer the dish to a desiccator to cool to room temperature.

  • Mass Determination:

    • Weigh the dish containing the dry residue.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty dish from the final constant mass.

    • Express the solubility as the mass of solute per volume of solvent (e.g., in g/L or mg/mL).

Visualizations

Logical Workflow and Signaling Context

Picolinic acid and its derivatives are known for their ability to chelate metal ions, a mechanism that underlies some of their biological activities.[7][19][20] For instance, picolinic acid can inhibit iron uptake in cells and modulate the expression of transferrin receptors, suggesting a role in iron metabolism regulation.[21] The acetyl group in this compound may influence its biological activity, as acetylation is known to modify the properties of phenolic compounds.[22] While a specific signaling pathway for this compound is not defined, a logical workflow for its initial characterization is presented below.

G Workflow for Physicochemical Characterization of a New Chemical Entity cluster_0 Synthesis & Purification cluster_1 Property Determination cluster_2 Downstream Applications Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Solubility Aqueous Solubility (Gravimetric Method) Structure->Solubility pKa pKa Determination (Potentiometric Titration) Structure->pKa LogP Lipophilicity (LogP) (e.g., Shake-Flask, HPLC) Structure->LogP Formulation Formulation Development Solubility->Formulation ADME In Vitro ADME Screening Solubility->ADME pKa->Formulation pKa->ADME LogP->Formulation LogP->ADME

Workflow for Physicochemical Characterization.

The diagram above illustrates a typical workflow in early-stage drug development, starting from the synthesis and structural confirmation of a new chemical entity like this compound.[4] This is followed by the determination of its critical physicochemical properties—solubility, pKa, and lipophilicity—which are foundational for subsequent formulation development and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

References

6-Acetylpicolinic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 122637-39-2

Molecular Formula: C₈H₇NO₃

Molecular Weight: 165.15 g/mol

This technical guide provides a summary of the available information on 6-Acetylpicolinic acid, a pyridinecarboxylic acid derivative. The document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of its chemical identity, structural features, and general applications. However, it is important to note that detailed experimental data, particularly regarding its synthesis, comprehensive spectral characterization, and specific biological activities, are not extensively available in the public domain.

Molecular Structure and Properties

This compound, also known as 6-acetyl-2-pyridinecarboxylic acid, is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and an acetyl group at the 6-position.

Molecular Structure:

A two-dimensional representation of the molecular structure is provided below.

Caption: 2D structure of this compound.

Quantitative Data Summary

PropertyValueReference
CAS Number122637-39-2N/A
Molecular FormulaC₈H₇NO₃N/A
Molecular Weight165.15 g/mol [1]
Boiling Point360.4 °C at 760 mmHg[2]
Density1.303 g/cm³[2]

Synthesis and Characterization

Comprehensive spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not available in the searched literature. For researchers interested in characterizing this compound, the following general spectral features would be expected:

  • ¹H NMR: Signals corresponding to the pyridine ring protons, the acetyl methyl protons, and the carboxylic acid proton.

  • ¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the acetyl carbonyl and methyl groups, and the carboxylic acid carbonyl group.

  • FT-IR: Characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid, O-H stretching of the carboxylic acid, and C=N and C=C stretching of the pyridine ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

The primary application of this compound appears to be as a versatile building block in organic synthesis.[2] Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2]

While specific biological activities of this compound are not well-documented, picolinic acid and its derivatives have been investigated for a range of biological effects. Some picolinic acid derivatives have shown potential as enzyme inhibitors.[4][5] For example, a study on various picolinic acid derivatives demonstrated their inhibitory activity against dopamine β-monooxygenase, an enzyme involved in the biosynthesis of norepinephrine.[4] This suggests that this compound could be a candidate for screening in various biological assays to explore its potential therapeutic applications.

Due to the lack of specific information on the biological targets and mechanisms of action of this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its pharmacological profile.

Experimental Protocols

As a specific and detailed experimental protocol for the synthesis of this compound is not available, a general procedure for a related transformation is provided for illustrative purposes. The following is an adapted protocol for the oxidation of a methylpyridine to a pyridine carboxylic acid. This is not a validated protocol for the synthesis of this compound and should be adapted and optimized by qualified researchers.

Hypothetical Synthesis of this compound from 6-Acetyl-2-methylpyridine

This hypothetical protocol is based on the oxidation of a methyl group attached to a pyridine ring.

Materials:

  • 6-Acetyl-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-acetyl-2-methylpyridine in water.

  • Slowly add a solution of potassium permanganate in water to the stirred solution.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with sulfuric acid to a pH of approximately 3-4.

  • If a purple color from unreacted permanganate persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Extract the aqueous solution multiple times with a suitable organic solvent like dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product may be further purified by recrystallization from an appropriate solvent system.

Workflow Diagram:

G start Start: 6-Acetyl-2-methylpyridine dissolve Dissolve in Water start->dissolve add_kmno4 Add KMnO4 Solution dissolve->add_kmno4 reflux Heat to Reflux add_kmno4->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temp & Ice Bath monitor->cool Reaction Complete filter_mno2 Filter MnO2 cool->filter_mno2 acidify Acidify with H2SO4 filter_mno2->acidify decolorize Decolorize with NaHSO3 (if needed) acidify->decolorize extract Extract with Organic Solvent decolorize->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization) concentrate->purify product Product: this compound purify->product

Caption: Hypothetical workflow for the synthesis of this compound.

References

Spectroscopic Analysis of 6-Acetylpicolinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the expected spectroscopic characteristics of 6-acetylpicolinic acid. Due to the limited availability of specific experimental data in publicly accessible databases and scientific literature at the time of this writing, this document focuses on the predicted spectroscopic behavior based on the analysis of its functional groups and data from structurally related compounds.

Molecular Structure and Functional Groups

This compound is a derivative of picolinic acid, featuring a carboxylic acid group at the 2-position and an acetyl group at the 6-position of the pyridine ring. The key functional groups that determine its spectroscopic properties are:

  • Pyridine Ring: A heteroaromatic system.

  • Carboxylic Acid: Consisting of a carbonyl (C=O) and a hydroxyl (O-H) group.

  • Acetyl Group: A methyl group attached to a carbonyl group.

The interplay of these groups, particularly the electronic effects of the substituents on the pyridine ring, will influence the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Pyridine H (H3, H4, H5)7.5 - 8.5d, t, d7.0 - 8.0The exact shifts and coupling patterns depend on the electronic environment created by the acetyl and carboxyl groups. H5 is expected to be a triplet, while H3 and H4 would be doublets.
Acetyl CH₃2.5 - 2.8s-A singlet, as there are no adjacent protons.
Carboxyl OH10.0 - 13.0br s-A broad singlet, which may be exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (δ, ppm) Notes
Carboxyl C=O165 - 175The chemical shift is typical for a carboxylic acid.
Acetyl C=O195 - 205The chemical shift is characteristic of a ketone.
Pyridine C (C2, C6)145 - 160Carbons attached to the nitrogen and the substituents.
Pyridine C (C3, C4, C5)120 - 140The other carbons of the pyridine ring.
Acetyl CH₃25 - 30The methyl carbon of the acetyl group.

Table 3: Predicted IR Spectroscopic Data

Functional Group Characteristic Absorption (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500 - 3300BroadVery broad due to hydrogen bonding.
C-H (Aromatic)3000 - 3100MediumStretching vibrations of the pyridine ring C-H bonds.
C-H (Aliphatic)2850 - 3000MediumStretching vibrations of the acetyl methyl group.
C=O (Carboxylic Acid)1700 - 1730StrongCarbonyl stretch, may be broadened by hydrogen bonding.
C=O (Ketone)1680 - 1700StrongCarbonyl stretch of the acetyl group.
C=C, C=N (Aromatic)1400 - 1600Medium-StrongRing stretching vibrations of the pyridine ring.

Table 4: Predicted Mass Spectrometry Data

m/z Value Interpretation Notes
[M]+•Molecular IonThe peak corresponding to the molecular weight of the compound.
[M-CH₃]+Loss of a methyl groupFragmentation of the acetyl group.
[M-COOH]+Loss of the carboxyl groupDecarboxylation is a common fragmentation pathway for carboxylic acids.
[M-COCH₃]+Loss of the acetyl groupCleavage of the bond between the acetyl group and the pyridine ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not currently available in the public domain. However, a general workflow for obtaining such data would involve the following steps:

  • Synthesis and Purification: The compound would first be synthesized, likely through the oxidation of a corresponding precursor, followed by purification using techniques such as recrystallization or chromatography to ensure a high-purity sample for analysis.

  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

    • Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Standard acquisition parameters would be used, and further experiments like COSY, HSQC, and HMBC could be performed to confirm the structure.

  • IR Spectroscopy:

    • Sample Preparation: A small amount of the solid sample would be analyzed using an ATR-FTIR spectrometer, or prepared as a KBr pellet.

    • Data Acquisition: The IR spectrum would be recorded over the standard range (e.g., 4000-400 cm⁻¹).

  • Mass Spectrometry:

    • Sample Introduction: The sample would be introduced into the mass spectrometer, for example, via direct infusion or after separation by gas or liquid chromatography.

    • Ionization: An appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), would be used.

    • Data Acquisition: The mass spectrum would be acquired, showing the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation and Verification Data_Analysis->Structure_Elucidation Report Technical Report and Data Archiving Structure_Elucidation->Report

Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of a chemical compound.

The Biological Activity of 6-Acetylpicolinic Acid and its Analogs: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 6-Acetylpicolinic acid. This guide, therefore, provides a comprehensive overview of the known biological activities of the parent compound, picolinic acid, and its derivatives. The experimental protocols and potential mechanisms of action detailed herein are representative of the methodologies that would be employed to characterize the biological profile of this compound.

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of pharmacology and medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The structural motif of a pyridine ring with a carboxylic acid group at the 2-position allows for diverse chemical modifications, leading to a broad spectrum of pharmacological properties. This technical guide will explore the known biological activities of picolinic acid and its derivatives, providing researchers with a foundation for investigating novel compounds such as this compound.

Antimicrobial Activity

Picolinic acid and its derivatives have demonstrated notable activity against a variety of microorganisms, including bacteria and fungi. The primary mechanism of antimicrobial action is often attributed to their ability to chelate metal ions, which are essential for microbial growth and enzymatic function.

Quantitative Antimicrobial Data for Picolinic Acid

While specific data for this compound is unavailable, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for picolinic acid against several bacterial strains, providing a baseline for the potential efficacy of its derivatives.

MicroorganismMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
Serratia marcescens0.5[1]
Klebsiella pneumoniae0.5[1]
Escherichia coli0.5[1]
Shigella flexneri0.5[1]
Bacillus cereus0.5[1]
Proteus vulgaris0.5[1]
Micrococcus luteus0.5[1]
Enterobacter cloacae1.0[1]
Proteus mirabilis1.5[1]
Bacillus subtilis2.0[1]
Staphylococcus aureus2.0[1]
Lactococcus lactis2.0[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Serial Dilution: Prepare a serial two-fold dilution of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Add the adjusted microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution Perform Serial Dilution of Test Compound in 96-well Plate serial_dilution->inoculation incubation Incubate Plate (e.g., 37°C for 24h) inoculation->incubation read_results Determine MIC (Lowest Concentration with No Growth) incubation->read_results

Caption: Workflow for MIC determination.

Anticancer Activity

Derivatives of picolinic acid have been investigated for their potential as anticancer agents. Their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data for a Picolinic Acid Derivative

While no specific anticancer data exists for this compound, a novel derivative of picolinic acid, designated as compound 5 in a study, has shown cytotoxic activity against the A549 human lung cancer cell line.[2]

Cell LineCompoundIC₅₀ (µM)Reference
A549 (Lung Cancer)Picolinic Acid Derivative (Compound 5)99.93[2]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compound (Various Concentrations) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for MTT cytotoxicity assay.

Enzyme Inhibition

Picolinic acid and its derivatives are known to inhibit various enzymes, which is a key mechanism underlying their biological activities. For instance, they can act as inhibitors of metallo-β-lactamases and acetylcholinesterase.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of a compound on enzyme activity.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test inhibitor (e.g., this compound)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the test inhibitor in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme and different concentrations of the inhibitor to the wells of a 96-well plate. Include a control with no inhibitor. Incubate for a short period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.

Potential Signaling Pathways

The biological effects of small molecules are often mediated through their interaction with cellular signaling pathways. While the specific pathways affected by this compound are unknown, related compounds have been shown to modulate pathways involved in cell growth, proliferation, and apoptosis, such as kinase signaling cascades.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand External Signal Ligand->Receptor

References

An In-depth Technical Guide to 6-Acetylpicolinic Acid Analogs as Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a promising class of 6-acetylpicolinic acid analogs: the 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. These compounds have demonstrated significant potential as a new generation of synthetic auxin herbicides. This document details their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols utilized in their evaluation, presenting key data for researchers in the fields of agrochemistry and plant science.

Introduction: The Quest for Novel Herbicides

The development of new herbicides with novel modes of action is critical to address the growing challenge of weed resistance to existing commercial compounds. Picolinic acid derivatives have long been a cornerstone of selective broadleaf weed control, acting as synthetic mimics of the plant hormone auxin. This guide focuses on recent advancements in the design and synthesis of 6-pyrazolyl-2-picolinic acid derivatives, which have shown potent herbicidal activity, offering a potential solution to current weed management issues.

Mechanism of Action: Hijacking the Auxin Signaling Pathway

The herbicidal activity of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives stems from their ability to act as synthetic auxins. These molecules bind to the auxin co-receptor F-box protein, specifically the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family, with a particular affinity for AFB5. This binding event initiates a cascade of cellular processes that lead to uncontrolled plant growth and, ultimately, death.

The binding of the synthetic auxin to the SCF-TIR1/AFB complex triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of auxin-responsive genes. The resulting overstimulation of these genes disrupts normal plant growth and development, leading to the herbicidal effect.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin 6-Pyrazolyl-2-picolinic acid (Synthetic Auxin) SCFTIR1AFB SCF-TIR1/AFB Complex Auxin->SCFTIR1AFB Binds to AuxIAA Aux/IAA Repressor SCFTIR1AFB->AuxIAA Targets for Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF_inactive ARF (Inactive) AuxIAA->ARF_inactive Represses ARF_active ARF (Active) ARF_inactive->ARF_active Released AuxinResponseGenes Auxin-Responsive Genes ARF_active->AuxinResponseGenes Activates Transcription Transcription AuxinResponseGenes->Transcription UncontrolledGrowth Uncontrolled Growth & Plant Death Transcription->UncontrolledGrowth Degradation Degradation Synthesis_Workflow Start Starting Materials: Substituted Acetophenone & Diethyl Oxalate Step1 Claisen Condensation Start->Step1 Intermediate1 1-Aryl-1,3-butanedione Step1->Intermediate1 Step2 Reaction with Hydrazine Hydrate Intermediate1->Step2 Intermediate2 3-Aryl-5-substituted-1H-pyrazole Step2->Intermediate2 Step3 Reaction with 4-amino-3,5,6-trichloropicolinonitrile Intermediate2->Step3 Intermediate3 Substituted 6-(pyrazol-1-yl)picolinonitrile Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 FinalProduct Target Compound: 4-amino-3,5-dichloro-6- (5-aryl-substituted-1-pyrazolyl) -2-picolinic acid Step4->FinalProduct

Potential Therapeutic Targets of 6-Acetylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct therapeutic applications and extensive biological data for 6-Acetylpicolinic acid are not widely available in published literature. This document extrapolates potential therapeutic targets based on the well-documented activities of its parent compound, picolinic acid, and structurally related derivatives such as dipicolinic acid. The presented quantitative data and mechanisms are primarily for these analogs and serve as a guide for potential research directions for this compound.

Introduction

This compound is a derivative of picolinic acid, an endogenous metabolite of tryptophan.[1] The picolinic acid scaffold is a "privileged" structure in medicinal chemistry, known for its ability to chelate metal ions, a property that underpins many of its biological activities.[2] This guide explores the potential therapeutic targets of this compound by examining the established pharmacology of related picolinic acid derivatives. The primary focus will be on enzyme inhibition, antimicrobial effects, and anti-inflammatory potential.

Enzyme Inhibition: A Primary Mechanism of Action

The nitrogen and carboxylic acid groups of the picolinic acid ring system are effective at chelating transition metal ions, which are often essential cofactors in enzyme active sites. This makes enzyme inhibition a promising area of investigation for this compound.

Target: Metallo-β-Lactamases (MBLs) for Combating Antibiotic Resistance

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics.[3] Picolinic acid derivatives, particularly dipicolinic acid (DPA), have been identified as inhibitors of MBLs such as New Delhi Metallo-β-lactamase-1 (NDM-1), Verona Integron-encoded Metallo-β-lactamase (VIM-2), and Imipenemase (IMP-1).[3][4] The proposed mechanism involves the chelation of the essential Zn(II) ions in the enzyme's active site, rendering it inactive.[3]

Quantitative Data for Picolinic Acid Derivatives Against MBLs

CompoundTarget EnzymeIC50 (nM)Notes
Dipicolinic Acid (DPA) Derivative 36 NDM-180Highly selective for MBLs over other human zinc metalloenzymes.[3][5]
Dipicolinic Acid (DPA)NDM-1-Serves as a foundational scaffold for more potent inhibitors.[3]

Logical Diagram: Proposed Mechanism of MBL Inhibition

MBL_Inhibition cluster_enzyme Active Metallo-β-Lactamase (MBL) MBL MBL Enzyme Zn1 Zn(II) ion 1 Zn2 Zn(II) ion 2 Inactive_MBL Inactive MBL-Inhibitor Complex Inhibitor Picolinic Acid Derivative (e.g., this compound) Inhibitor->Inactive_MBL Chelates Zn(II) ions

Caption: Proposed chelation of zinc ions in the MBL active site by a picolinic acid derivative.

Target: Dopamine β-Monooxygenase (DBM) for Cardiovascular Applications

Dopamine β-monooxygenase (DBM) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine.[6] Inhibition of DBM can lead to a decrease in norepinephrine levels, suggesting a potential therapeutic application in hypertension.[7] Picolinic acid derivatives, such as fusaric acid (5-butylpicolinic acid) and phenopicolinic acid, are known inhibitors of DBM.[6][8][9] The inhibitory mechanism is thought to involve the interaction of the picolinic acid moiety with the copper ions at the enzyme's active site.[6]

Quantitative Data for Picolinic Acid Derivatives Against DBM

CompoundAssayEffectSpecies
Fusaric Acid (FA) & Br2FAIn vivo conversion of 14C-DopamineMaximum inhibition at 30 min (75 mg/kg)Rat
YP-279In vivo conversion of 14C-DopamineMaximum inhibition at 60 min (75 mg/kg)Rat
22 Picolinic Acid DerivativesInhibition of DBMpI50 values correlated with electronic, hydrophobic, and steric descriptorsBovine

Logical Diagram: Proposed Mechanism of DBM Inhibition

DBM_Inhibition cluster_enzyme Active Dopamine β-Monooxygenase (DBM) DBM DBM Enzyme Cu Copper (Cu) Cofactor Inactive_DBM Inactive DBM-Inhibitor Complex Inhibitor Picolinic Acid Derivative (e.g., this compound) Inhibitor->Inactive_DBM Interacts with Copper Cofactor

Caption: Proposed interaction of a picolinic acid derivative with the copper cofactor in DBM.

Antimicrobial Activity

Picolinic acid itself has demonstrated a broad spectrum of antibacterial activity. This suggests that this compound could also possess antimicrobial properties.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Picolinic Acid

Bacterial SpeciesMIC (mg/mL)
Serratia marcescens0.5
Klebsiella pneumoniae0.5
Escherichia coli0.5
Shigella flexneri0.5
Bacillus cereus0.5
Proteus vulgaris0.5
Micrococcus luteus0.5
Enterobacter cloacae1.0
Proteus mirabilis1.5
Bacillus subtilis2.0
Staphylococcus aureus2.0
Lactococcus lactis2.0
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This protocol is adapted from the Kirby-Bauer technique for determining the antimicrobial susceptibility of picolinic acid.

  • Preparation of Inoculum:

    • Select 4-5 well-isolated colonies of the test bacterium from a pure culture.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Incubate the broth at 35°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

  • Application of Discs:

    • Prepare sterile paper discs of a standard diameter (e.g., 6 mm).

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Soak the sterile discs in the different concentrations of the test compound.

    • Aseptically place the impregnated discs onto the surface of the inoculated agar plate. Ensure discs are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Data Interpretation:

    • After incubation, measure the diameter of the zones of complete inhibition around each disc to the nearest millimeter.

    • The MIC can be determined by correlating the zone diameters with the concentrations of the compound on the discs.

Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Streak Inoculum onto Mueller-Hinton Agar Plate A->B E Place Discs on Inoculated Agar Plate B->E C Prepare Serial Dilutions of This compound D Soak Sterile Discs in Compound Solutions C->D D->E F Incubate at 35°C for 16-20 hours E->F G Measure Zones of Inhibition (diameter in mm) F->G Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Compound This compound (Hypothesized) Compound->NFkB Inhibition

References

In-depth Technical Guide on Early-Stage Research of 6-Acetylpicolinic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the early-stage research specific to 6-Acetylpicolinic acid. While the parent compound, picolinic acid, and its various other derivatives have been the subject of numerous studies, dedicated research into the biological activities, mechanisms of action, and experimental protocols for this compound remains elusive.

This technical guide aims to provide a transparent overview of the current state of knowledge regarding this compound, addressing the core requirements of researchers, scientists, and drug development professionals. However, due to the limited specific data, this document will primarily focus on the available information for structurally related picolinic acid derivatives to offer a potential framework for future research on this compound.

Physicochemical Properties of this compound

While detailed biological data is scarce, the basic chemical and physical properties of this compound are documented. This information is crucial for any initial experimental design.

PropertyValueSource
CAS Number 122637-39-2--INVALID-LINK--
Molecular Formula C₈H₇NO₃--INVALID-LINK--
Molecular Weight 165.15 g/mol --INVALID-LINK--
Boiling Point 360.4 °C at 760 mmHg--INVALID-LINK--
Density 1.303 g/cm³--INVALID-LINK--

Potential Therapeutic Areas Based on Picolinic Acid Derivatives

Although direct evidence for this compound is lacking, research on other picolinic acid derivatives suggests potential areas of investigation. These studies can serve as a basis for hypothesis-driven research on this compound.

Anticancer Activity

A study on a novel derivative of picolinic acid demonstrated its potential in inducing endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells (A549). The compound, which is not this compound, showed an IC50 value of 99.93 µM against A549 cells.[1][2] This suggests that the picolinic acid scaffold can be a valuable starting point for the development of new anticancer agents. Further research has explored other picolinamide derivatives as VEGFR-2 inhibitors, with some compounds showing potent activity.[3]

Antiviral and Antimicrobial Activities

While no specific antiviral data exists for this compound, its parent compound, picolinic acid, has been investigated for its broad-spectrum antiviral properties. Research on other derivatives of picolinic acid has also shown antimicrobial activity. For instance, the synthesis of 6-aminopenicillanic acid derivatives has been explored for their biological properties against various microorganisms.[4]

Synthesis and Characterization

This compound is commercially available and is primarily used as a building block in organic synthesis for developing more complex molecules.[5] The synthesis of various picolinic acid derivatives has been described in the literature, often starting from picolinic acid itself. For example, a study detailed the synthesis of thirteen new derivatives of picolinic acid, characterizing them using ATR-FTIR, 1HNMR, and CHNS analysis.[2] Another paper describes the synthesis of aminopicolinic acids, which could serve as a methodological reference.[6]

Proposed Future Research Directions

Given the lack of specific data on this compound, the following experimental workflow is proposed for its initial biological evaluation. This workflow is based on methodologies commonly used for the assessment of related picolinic acid derivatives.

Caption: Proposed experimental workflow for the initial biological evaluation of this compound.

Conclusion and Call for Research

The current body of scientific literature does not provide sufficient data to create an in-depth technical guide on the early-stage research of this compound. While its chemical properties are known and it serves as a synthetic intermediate, its biological activities and potential therapeutic applications remain unexplored. The information on related picolinic acid derivatives suggests that this compound could possess interesting pharmacological properties, particularly in the areas of oncology and infectious diseases.

Therefore, this document serves as a call to the scientific community to undertake foundational research on this compound. Such studies would be invaluable in elucidating its potential as a lead compound for drug discovery and development. Future work should focus on a systematic in vitro evaluation of its biological activities, followed by mechanistic studies to understand its mode of action.

References

6-Acetylpicolinic Acid: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetylpicolinic acid is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a carboxylic acid, a pyridine ring, and a reactive acetyl group, provides multiple points for chemical modification, making it an ideal starting material for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of fused heterocyclic compounds with potential biological activity. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and development.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValue
CAS Number 122637-39-2
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Appearance Off-white to yellow crystalline powder
Boiling Point 360.4 °C at 760 mmHg
Density 1.303 g/cm³

Synthetic Applications: A Gateway to Fused Heterocycles

The strategic positioning of the acetyl and carboxylic acid groups on the pyridine ring allows for a variety of cyclization reactions, leading to the formation of diverse fused heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Synthesis of Pyridopyridazinone Derivatives

A key application of this compound is in the synthesis of pyridopyridazinones, a class of fused heterocycles known to exhibit a range of biological activities, including antimicrobial and antihypertensive properties. The reaction of this compound with hydrazine hydrate provides a direct route to this important scaffold.

This protocol is adapted from the work of Bhuiyan, M. M. H., et al. (2017), which demonstrates the effective use of a this compound derivative in the synthesis of a pyridopyridazinone. While the original paper starts from 3-benzoyl picolinic acid, the analogous reaction with this compound would follow a similar procedure to yield the corresponding 3-methyl derivative.

Reaction Scheme:

G A This compound C 3-methylpyrido[3,2-d]pyridazin-8(7H)-one A->C n-Butanol, Reflux B Hydrazine Hydrate B->C

A schematic for the synthesis of 3-methylpyrido[3,2-d]pyridazin-8(7H)-one.

Materials:

  • This compound

  • Hydrazine Hydrate (99%)

  • n-Butanol

  • Ethanol

Procedure:

  • A mixture of this compound (0.01 mol) and hydrazine hydrate (0.01 mol) is taken in n-butanol (30 mL).

  • The reaction mixture is heated under reflux for 6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is allowed to cool to room temperature.

  • The precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure 3-methylpyrido[3,2-d]pyridazin-8(7H)-one.

Quantitative Data:

ReactantMolar Equiv.SolventReaction TimeTemperatureYield (%)
This compound1.0n-Butanol6 hReflux>80% (expected)
Hydrazine Hydrate1.0

Note: The expected yield is based on analogous reactions reported in the literature.

Characterization Data of the Analogous 5-phenyl derivative:

  • IR (KBr, cm⁻¹): 3350 (N-H), 1680 (C=O), 1610 (C=N)

  • ¹H NMR (DMSO-d₆, δ ppm): 7.2-8.5 (m, aromatic protons), 12.5 (s, 1H, NH)

Potential Reactions and Derivatives

The versatile structure of this compound opens avenues for a wide array of other organic transformations, allowing for the synthesis of a diverse library of compounds.

  • Condensation Reactions: The acetyl group is amenable to condensation reactions with various active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) under Knoevenagel conditions to yield α,β-unsaturated ketones. These intermediates can then undergo further cyclization reactions.

  • Wittig Reaction: The carbonyl group of the acetyl moiety can be converted to an alkene via the Wittig reaction, providing a route to vinyl-substituted picolinic acid derivatives.

  • Multicomponent Reactions: this compound can potentially be employed in multicomponent reactions, where its multiple reactive sites can participate in the one-pot synthesis of complex heterocyclic systems.

Biological and Medicinal Significance

Derivatives of this compound, particularly the fused heterocyclic systems synthesized from it, have shown promise in various therapeutic areas.

Antimicrobial Activity

Pyridopyridazinone derivatives synthesized from precursors analogous to this compound have been evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi.

Workflow for Antimicrobial Screening:

G cluster_0 Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis A This compound Derivative B Synthesized Compound A->B Reaction D Broth Dilution Assay B->D C Microbial Strains (Bacteria & Fungi) C->D E Determine MIC D->E F Compare with Standard Drugs E->F

Theoretical Conformational Analysis of 6-Acetylpicolinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetylpicolinic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive theoretical framework for the conformational analysis of this compound. While direct experimental or computational studies on this specific molecule are not extensively available in peer-reviewed literature, this guide synthesizes data from analogous compounds—picolinic acid and substituted acetophenones—to build a robust predictive model. This document outlines key conformational features, proposes stable conformers, and details appropriate computational methodologies for in-depth analysis.

Introduction: Conformational Landscape of this compound

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds:

  • The C2-C(O)OH bond: Rotation of the carboxylic acid group relative to the pyridine ring.

  • The C6-C(O)CH₃ bond: Rotation of the acetyl group relative to the pyridine ring.

The interplay of intramolecular hydrogen bonding, steric hindrance, and electronic effects dictates the preferred orientations of these functional groups, giving rise to several potential conformers with distinct energy profiles.

The Role of Intramolecular Hydrogen Bonding

Theoretical studies on picolinic acid have consistently shown that the most stable conformer is stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring.[1] This interaction forms a planar, six-membered ring-like structure, significantly lowering the overall energy. It is highly probable that this intramolecular hydrogen bond is a dominant factor in the conformational preference of the carboxylic acid group in this compound as well.

Orientation of the Acetyl Group

The orientation of the acetyl group is influenced by steric interactions with the adjacent pyridine nitrogen and the carboxylic acid group, as well as by electronic effects. Computational studies on substituted acetophenones indicate that the planar conformation, where the acetyl group is coplanar with the aromatic ring, is generally the most stable.[2] However, the presence of bulky adjacent substituents can lead to non-planar arrangements. For this compound, the proximity of the carboxylic acid group will likely be a key determinant of the acetyl group's rotational barrier and preferred orientation.

Proposed Stable Conformers and Isomerization Pathways

Based on the analysis of related compounds, we can propose the following key conformers for this compound. The primary point of variation will be the orientation of the acetyl group relative to the picolinic acid moiety, which is expected to remain largely planar due to the intramolecular hydrogen bond.

A logical workflow for identifying and characterizing these conformers is depicted below.

G A Initial Structure of This compound B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Potential Energy Surface Scan (Rotation of Acetyl Group) B->C Dihedral Scan D Identification of Stable Conformers (Minima) C->D E Identification of Transition States C->E F Frequency Calculations D->F Confirm Minima E->F Confirm Saddle Points G Thermodynamic Analysis (Relative Energies, Population) F->G

Caption: Computational workflow for conformational analysis.

The potential energy surface scan would likely reveal two primary planar conformers for the acetyl group, with the methyl group pointing away from or towards the carboxylic acid group. The relative energies of these conformers will be influenced by steric and electrostatic interactions.

The signaling pathway for conformational isomerization can be visualized as follows:

G Conformer_A Conformer A TS Transition State Conformer_A->TS ΔE_act(A->B) Conformer_B Conformer B Conformer_B->TS ΔE_act(B->A) TS->Conformer_B

Caption: Conformational isomerization pathway.

Detailed Methodologies for Theoretical Studies

A robust computational protocol is essential for accurately predicting the conformational preferences of this compound. The following sections detail recommended methods based on successful studies of analogous molecules.[2][3]

Computational Protocol
  • Initial Structure Generation: The initial 3D structure of this compound can be built using standard molecular modeling software.

  • Geometry Optimization: The initial structure should be optimized using Density Functional Theory (DFT). A commonly used and reliable functional is B3LYP, paired with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure and intramolecular interactions.[4]

  • Conformational Search: A systematic conformational search should be performed by rotating the dihedral angle of the C6-C(O)CH₃ bond. A potential energy surface (PES) scan, typically in 10-15 degree increments, will identify energy minima corresponding to stable conformers and energy maxima corresponding to transition states.

  • Frequency Calculations: Vibrational frequency calculations should be performed on all optimized structures at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum (stable conformer), while a single imaginary frequency indicates a first-order saddle point (transition state).

  • Thermodynamic Analysis: The frequency calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies. These are used to calculate the relative Gibbs free energies of the conformers, which determine their relative populations at a given temperature.

  • Solvent Effects: To simulate a more realistic environment, solvent effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM).

Quantitative Data from Analogous Systems

While specific data for this compound is pending dedicated computational studies, the following tables summarize relevant findings from the literature on picolinic acid and para-substituted acetophenones. This data provides a valuable baseline for understanding the forces at play in the target molecule.

Table 1: Conformational Data for Picolinic Acid
Level of TheoryMost Stable ConformerKey FeatureReference
DFT/B3LYP/6-311++G(d,p)PlanarIntramolecular H-bond (O-H···N)[1]
MP2/6-311++G(d,p)PlanarIntramolecular H-bond (O-H···N)[1]
Table 2: Rotational Barriers for the Acetyl Group in Acetophenone Derivatives
MoleculeSubstituent (para)Rotational Barrier (kcal/mol)Computational MethodReference
Acetophenone-H~4.0 - 5.0DFT/B3LYP[2]
4-Nitroacetophenone-NO₂Increased barrierDFT/B3LYP[2]
4-Aminoacetophenone-NH₂Decreased barrierDFT/B3LYP[2]

These tables highlight the importance of the intramolecular hydrogen bond in maintaining planarity in the picolinic acid moiety and show that the rotational barrier of the acetyl group is sensitive to the electronic nature of the aromatic ring.

Conclusion

This technical guide provides a comprehensive theoretical foundation for the conformational analysis of this compound. By leveraging insights from studies on picolinic acid and acetophenone derivatives, we have proposed the key structural features, likely stable conformers, and a detailed computational protocol for their investigation. The dominant conformational feature is expected to be the planar structure of the picolinic acid core, stabilized by a strong intramolecular hydrogen bond. The orientation of the 6-acetyl group represents the main conformational variable, with its rotational barrier and preferred conformers being governed by a balance of steric and electronic effects. The methodologies and comparative data presented herein offer a clear roadmap for researchers to conduct in-depth computational studies, which will be crucial for understanding the structure-activity relationship of this and related molecules in the context of drug design and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ketocarboxamide Precursors from 6-Acetylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ketocarboxamide precursors utilizing 6-acetylpicolinic acid as a key building block. The described methods are essential for researchers in medicinal chemistry and drug discovery engaged in the synthesis of novel small molecules. The protocols cover standard amide coupling techniques, including activation of the carboxylic acid moiety of this compound and subsequent reaction with a diverse range of primary and secondary amines.

Introduction

This compound is a versatile heterocyclic building block in organic synthesis. Its structure, featuring both a carboxylic acid and a ketone, allows for the generation of a variety of derivatives. Specifically, the carboxylic acid can be readily converted to an amide, yielding ketocarboxamides. These motifs are of significant interest in drug discovery as they can participate in various biological interactions. The protocols outlined below describe robust methods for the synthesis of these valuable precursors.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of ketocarboxamide precursors from this compound using different coupling methods. Please note that yields and purity are substrate-dependent and may require optimization for specific amines.

Table 1: Synthesis of 6-Acetylpicolinamide via Acid Chloride Intermediate

StepStarting MaterialProductReagentsRepresentative Yield (%)Representative Purity (%)
1This compound6-Acetylpicolinoyl chlorideThionyl Chloride (SOCl₂)Not IsolatedNot Applicable
26-Acetylpicolinoyl chloride6-AcetylpicolinamideAqueous Ammonia (NH₄OH)80-90>97

Table 2: Synthesis of N-Substituted 6-Acetylpicolinamides via HATU-Mediated Coupling

Amine Substrate (Example)Coupling ReagentBaseSolventProductRepresentative Yield (%)Representative Purity (%)
BenzylamineHATUDIPEADMFN-benzyl-6-acetylpicolinamide75-85>95
MorpholineHATUDIPEADMF(6-acetylpyridin-2-yl)(morpholino)methanone70-80>95

Table 3: Synthesis of N-Substituted 6-Acetylpicolinamides via EDC/HOBt-Mediated Coupling

Amine Substrate (Example)Coupling ReagentsBaseSolventProductRepresentative Yield (%)Representative Purity (%)
AnilineEDC, HOBtDIPEADMFN-phenyl-6-acetylpicolinamide65-75>95
PiperidineEDC, HOBtDIPEADMF(6-acetylpyridin-2-yl)(piperidin-1-yl)methanone60-70>95

Experimental Protocols

Protocol 1: Synthesis of 6-Acetylpicolinamide via an Acid Chloride Intermediate

This two-step protocol is a classic and cost-effective method suitable for the synthesis of the primary amide.

Step 1: Formation of 6-Acetylpicolinoyl Chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Toluene or Dichloromethane (DCM)

    • Round-bottom flask with reflux condenser and drying tube

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, suspend this compound (1 equivalent) in toluene or DCM.

    • Slowly add thionyl chloride (2 equivalents) to the suspension at room temperature with stirring.

    • Heat the reaction mixture to reflux (approximately 80-90°C for toluene) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After completion, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 6-acetylpicolinoyl chloride is typically used in the next step without further purification.

Step 2: Amidation to form 6-Acetylpicolinamide

  • Materials:

    • Crude 6-acetylpicolinoyl chloride

    • Concentrated aqueous ammonia (NH₄OH, 28-30%)

    • Dichloromethane (DCM)

    • Ice bath

    • Separatory funnel

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the crude 6-acetylpicolinoyl chloride in a minimal amount of DCM and cool the solution in an ice bath.

    • Slowly add the acid chloride solution to a stirred, ice-cold solution of concentrated aqueous ammonia (excess).

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford 6-acetylpicolinamide as a solid.

    • The product can be further purified by recrystallization if necessary.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This protocol is a highly efficient one-pot procedure suitable for coupling this compound with a wide range of primary and secondary amines.[1][2]

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

    • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent), HATU (1.1-1.2 equivalents), and the desired amine (1.1 equivalents).

    • Add anhydrous DMF to dissolve the solids.

    • Slowly add DIPEA (2-3 equivalents) to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for EDC/HOBt-Mediated Amide Coupling

This protocol is another widely used method for amide bond formation, particularly effective in minimizing racemization if chiral amines are used.[3][4]

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • To a round-bottom flask, add this compound (1 equivalent) and HOBt (1.1 equivalents) and dissolve in anhydrous DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC hydrochloride (1.2 equivalents) to the solution and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 equivalents) followed by the slow addition of DIPEA (2-3 equivalents).

    • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

    • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_start Starting Materials cluster_methods Amide Coupling Methods cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 cluster_protocol3 Protocol 3 cluster_end Product & Purification 6_Acetylpicolinic_Acid This compound Acid_Chloride_Formation Acid Chloride Formation (SOCl₂) 6_Acetylpicolinic_Acid->Acid_Chloride_Formation HATU_Coupling HATU-mediated Coupling 6_Acetylpicolinic_Acid->HATU_Coupling EDC_HOBt_Coupling EDC/HOBt-mediated Coupling 6_Acetylpicolinic_Acid->EDC_HOBt_Coupling Amine Primary or Secondary Amine Amidation_NH4OH Amidation (NH₄OH) Amine->HATU_Coupling Amine->EDC_HOBt_Coupling Acid_Chloride_Formation->Amidation_NH4OH Ketocarboxamide Ketocarboxamide Precursor Amidation_NH4OH->Ketocarboxamide HATU_Coupling->Ketocarboxamide EDC_HOBt_Coupling->Ketocarboxamide Purification Work-up & Purification (Extraction, Chromatography) Ketocarboxamide->Purification

Caption: General workflow for the synthesis of ketocarboxamide precursors.

HATU_Mechanism Acid This compound Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base Base (DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU HATU->Active_Ester Product Ketocarboxamide Active_Ester->Product + Amine Byproduct1 Tetramethylurea Active_Ester->Byproduct1 Amine R₁R₂NH Amine->Product Byproduct2 HOAt Product->Byproduct2

Caption: Simplified mechanism of HATU-mediated amide coupling.

EDC_Mechanism Acid This compound O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt EDU EDU (Byproduct) O_Acylisourea->EDU HOBt HOBt HOBt->HOBt_Ester Product Ketocarboxamide HOBt_Ester->Product + Amine Amine R₁R₂NH Amine->Product

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

References

Application Notes and Protocols: 6-Acetylpicolinic Acid in the Synthesis of Novel MNK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) 1 and 2 are key regulators of protein synthesis and are implicated in the progression of various cancers.[1][2] MNKs are activated by the Ras/Raf/ERK and p38 MAPK signaling pathways and subsequently phosphorylate the eukaryotic translation initiation factor 4E (eIF4E).[3][4] The phosphorylation of eIF4E is a critical step in the translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival.[1][2] Consequently, the development of small molecule inhibitors of MNK1 and MNK2 represents a promising therapeutic strategy in oncology.

Pyridine-based scaffolds are prevalent in kinase inhibitor drug discovery due to their ability to form key interactions within the ATP-binding site of kinases. This document outlines a hypothetical application of 6-acetylpicolinic acid as a versatile starting material for the synthesis of a novel class of potent and selective MNK inhibitors. The described protocols are based on established synthetic methodologies for pyridine-containing kinase inhibitors and provide a framework for the development of new chemical entities targeting the MNK-eIF4E axis.

MNK Signaling Pathway

The MNK kinases are situated downstream of the ERK and p38 MAPK pathways. Upon activation, they phosphorylate eIF4E, a key regulator of cap-dependent mRNA translation. Inhibition of MNK1 and MNK2 blocks this phosphorylation event, leading to reduced translation of oncogenic proteins.

MNK_Signaling_Pathway MNK Signaling Pathway cluster_upstream Upstream Activation cluster_mnk MNK Kinases cluster_downstream Downstream Effects Growth_Factors Growth Factors, Stress, Cytokines Ras Ras Growth_Factors->Ras p38_MAPK p38 MAPK Growth_Factors->p38_MAPK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 p38_MAPK->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylates p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E mRNA_Translation mRNA Translation (e.g., c-Myc, Cyclin D1) p_eIF4E->mRNA_Translation Cell_Proliferation Cell Proliferation, Survival, Metastasis mRNA_Translation->Cell_Proliferation Inhibitor MNK Inhibitor (e.g., from this compound) Inhibitor->MNK1_2 Inhibits

Caption: MNK Signaling Pathway and Point of Inhibition.

Hypothetical MNK Inhibitor Synthesis from this compound

Herein, we propose the synthesis of a hypothetical MNK inhibitor, MNK-PA1 , utilizing this compound as a key building block. The synthetic strategy involves an initial esterification of the carboxylic acid, followed by a condensation reaction to form a pyrazole ring, and finally, a Suzuki coupling to introduce a substituted aryl group.

Experimental Workflow

The overall workflow for the synthesis and evaluation of MNK-PA1 is depicted below.

Experimental_Workflow Experimental Workflow for MNK-PA1 Synthesis and Evaluation cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start This compound Step1 Esterification Start->Step1 Step2 Condensation with Hydrazine Step1->Step2 Step3 Suzuki Coupling Step2->Step3 End MNK-PA1 Step3->End Purification Column Chromatography End->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Kinase_Assay In vitro MNK1/2 Kinase Assay (IC50) Characterization->Kinase_Assay Cell_Assay Cellular p-eIF4E Assay Kinase_Assay->Cell_Assay Antiproliferative_Assay Cancer Cell Line Proliferation Assay Cell_Assay->Antiproliferative_Assay

Caption: Synthesis and Evaluation Workflow for MNK-PA1.

Experimental Protocols

Synthesis of Ethyl 6-acetylpicolinate (1)

Materials:

  • This compound (1.0 eq)

  • Ethanol (excess)

  • Sulfuric acid (catalytic)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of this compound in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 6-acetylpicolinate as a crude product, which can be purified by column chromatography.

Synthesis of Ethyl 6-(1-(1H-pyrazol-3-yl))picolinate (MNK-PA-Intermediate) (2)

Materials:

  • Ethyl 6-acetylpicolinate (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol

Procedure:

  • A mixture of ethyl 6-acetylpicolinate and DMF-DMA is heated at 80°C for 2 hours.

  • The reaction mixture is cooled, and the excess DMF-DMA is removed under reduced pressure.

  • The resulting enaminone is dissolved in ethanol, and hydrazine hydrate is added.

  • The mixture is refluxed for 6 hours.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the pyrazole intermediate.

Synthesis of Hypothetical MNK Inhibitor (MNK-PA1)

Materials:

  • MNK-PA-Intermediate (assuming a halogenated precursor for Suzuki coupling, e.g., 6-bromo-2-(1H-pyrazol-3-yl)pyridine) (1.0 eq)

  • Substituted boronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Sodium carbonate solution

  • Toluene/Ethanol mixture

Procedure:

  • To a degassed solution of the halogenated pyrazole intermediate in a toluene/ethanol mixture, add the substituted boronic acid, Pd(PPh₃)₄, and the sodium carbonate solution.

  • Heat the reaction mixture at 90°C under an inert atmosphere for 12 hours.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final compound, MNK-PA1 .

Quantitative Data and Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a series of picolinic acid-derived MNK inhibitors to illustrate a potential structure-activity relationship.

Compound IDR Group (at position 4 of the phenyl ring)MNK1 IC₅₀ (nM)MNK2 IC₅₀ (nM)p-eIF4E Cellular IC₅₀ (nM)
MNK-PA1 -F152550
MNK-PA2 -H5075150
MNK-PA3 -OCH₃120150300
MNK-PA4 -Cl203065

Data is hypothetical and for illustrative purposes only.

The hypothetical data suggests that small, electron-withdrawing groups at the 4-position of the phenyl ring may be favorable for potent MNK inhibition.

Conclusion

While the direct use of this compound in the synthesis of MNK inhibitors is not yet prominently documented, its structure presents a viable starting point for the generation of novel pyridine-based inhibitors. The hypothetical synthetic route and protocols provided herein offer a foundational approach for medicinal chemists to explore this chemical space. Further optimization of the synthesized compounds, guided by structure-activity relationship studies, could lead to the discovery of potent and selective MNK inhibitors with therapeutic potential.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Acetylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions—with 6-acetylpicolinic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds. Due to the presence of a carboxylic acid and a ketone functional group, careful consideration of reaction conditions is necessary to achieve optimal results.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[1] For a substrate like this compound, these reactions allow for the introduction of a variety of substituents at the 6-position, assuming a suitable halide is present at that position (e.g., 6-bromo-2-acetylpyridine as a precursor or derivative). The presence of the picolinic acid moiety presents a challenge due to potential coordination with the palladium catalyst and the acidic proton.[2] To address this, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction.[3][4] This strategy prevents interference from the carboxylate group and improves reaction efficiency. The acetyl group is generally stable under many cross-coupling conditions but may require mild bases to avoid side reactions.

General Considerations and Reaction Pathways

The general approach for modifying this compound via cross-coupling reactions involves a few key stages. The initial substrate is typically a halogenated precursor, which is then coupled with the desired partner. If starting with the carboxylic acid, an initial esterification step is highly recommended.

logical_relationship cluster_start Starting Material Strategy cluster_coupling Cross-Coupling Reactions cluster_product Product Formation 6-Halo-2-acetylpyridine 6-Halo-2-acetylpyridine 6-Acetylpicolinic_acid This compound Esterification Esterification 6-Acetylpicolinic_acid->Esterification Protected_Substrate 6-Halo-picolinate Ester Esterification->Protected_Substrate Suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acids/Esters) Protected_Substrate->Suzuki Heck Mizoroki-Heck (Alkenes) Protected_Substrate->Heck Sonogashira Sonogashira (Terminal Alkynes) Protected_Substrate->Sonogashira Coupled_Ester Coupled Ester Product Suzuki->Coupled_Ester Heck->Coupled_Ester Sonogashira->Coupled_Ester Hydrolysis Hydrolysis Coupled_Ester->Hydrolysis Final_Product Final Product Hydrolysis->Final_Product

General synthetic strategy for functionalizing this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by coupling an organoboron compound with an organic halide.[5][6][7] For a protected 6-halo-2-acetylpyridine derivative, this reaction allows for the introduction of various aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of 2-bromopyridine derivatives.[2][8]

Materials:

  • Methyl 6-bromo-2-acetylpicolinate (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 6-bromo-2-acetylpicolinate, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes typical yields for the Suzuki-Miyaura coupling of related 2-bromopyridine substrates. Yields for 6-acetylpicolinate derivatives are expected to be in a similar range, though optimization may be required.

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O801282[8]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9010~75-85
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene1008~80-90
44-Cyanophenylboronic acidPd₂(dba)₃/XPhos (2)Cs₂CO₃Dioxane10012~70-80

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[1][9] This reaction is particularly useful for introducing vinyl groups.

Experimental Protocol: Mizoroki-Heck Reaction

This protocol is based on the Heck coupling of substituted bromopyridines and related aryl bromides.[10][11]

Materials:

  • Methyl 6-bromo-2-acetylpicolinate (1.0 eq.)

  • Alkene (e.g., styrene, 1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 2.0-3.0 eq.)

  • Solvent (e.g., DMF or NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine methyl 6-bromo-2-acetylpicolinate, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with inert gas (3 cycles).

  • Add the degassed solvent, the base, and finally the alkene via syringe.

  • Heat the reaction mixture to 100-140 °C and stir.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Data Presentation: Mizoroki-Heck Reaction

The table below shows representative yields for Heck reactions of similar substrates.

EntryAlkene PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃NDMF12016~80-90[10]
2n-Butyl acrylatePd(OAc)₂ (2)K₂CO₃NMP13012~85-95
3CyclohexenePd(OAc)₂ (5)NaOAcDMA14024~60-70
44-VinylpyridinePd(OAc)₂ (3)Et₃NDMF12018~70-80

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[12][13][14] This reaction requires a palladium catalyst and typically a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from Sonogashira couplings of halopyridines.[15]

Materials:

  • Methyl 6-bromo-2-acetylpicolinate (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Et₃N or DIPA)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add methyl 6-bromo-2-acetylpicolinate, the palladium catalyst, and CuI under an inert atmosphere.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 4-12 hours.

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling

Typical yields for Sonogashira couplings of related substrates are presented below.

EntryAlkyne PartnerPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)Et₃NTHF606~85-95[15]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)DIPADMF708~80-90
31-HexynePd(OAc)₂/PPh₃ (2)Et₃NAcetonitrile8010~75-85
4EthynyltrimethylsilanePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane8012~80-90

Experimental Workflow and Catalytic Cycles

The following diagrams illustrate the general experimental workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycles.

experimental_workflow Start Start Setup Combine Reactants (Halide, Coupling Partner, Base) Start->Setup Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert_Atmosphere Add_Catalyst Add Palladium Catalyst and Ligand Inert_Atmosphere->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Add_Solvent->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

General experimental workflow for palladium-catalyzed cross-coupling.

catalytic_cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_heck Mizoroki-Heck Cycle cluster_sonogashira Sonogashira Cycle Pd0_S Pd(0)L₂ OA_S Oxidative Addition (R¹-X) Pd0_S->OA_S PdII_S R¹-Pd(II)L₂-X OA_S->PdII_S TM_S Transmetalation (R²-B(OR)₂) PdII_S->TM_S PdII_R_S R¹-Pd(II)L₂-R² TM_S->PdII_R_S RE_S Reductive Elimination PdII_R_S->RE_S RE_S->Pd0_S Product_S R¹-R² RE_S->Product_S Pd0_H Pd(0)L₂ OA_H Oxidative Addition (R¹-X) Pd0_H->OA_H PdII_H R¹-Pd(II)L₂-X OA_H->PdII_H MI_H Migratory Insertion (Alkene) PdII_H->MI_H PdII_R_H Intermediate MI_H->PdII_R_H BE_H β-Hydride Elimination PdII_R_H->BE_H BE_H->Pd0_H Product_H Substituted Alkene BE_H->Product_H Pd0_So Pd(0)L₂ OA_So Oxidative Addition (R¹-X) Pd0_So->OA_So PdII_So R¹-Pd(II)L₂-X OA_So->PdII_So TM_So Transmetalation (Cu-C≡CR²) PdII_So->TM_So PdII_R_So R¹-Pd(II)L₂-C≡CR² TM_So->PdII_R_So RE_So Reductive Elimination PdII_R_So->RE_So RE_So->Pd0_So Product_So R¹-C≡CR² RE_So->Product_So

Simplified catalytic cycles for cross-coupling reactions.

References

Application Notes and Protocols: Utilizing 6-Acetylpicolinic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and protocols for the proposed use of 6-acetylpicolinic acid as a versatile scaffold in solid-phase organic synthesis (SPOS). While direct literature precedents for the use of this specific molecule in SPOS are limited, the methodologies presented herein are based on well-established principles of solid-phase chemistry, including the synthesis of pyridine derivatives, the use of keto-acid functionalities, and traceless linker strategies.

Introduction: The Potential of this compound in SPOS

This compound is a bifunctional molecule featuring a pyridine core substituted with a carboxylic acid and a ketone. This unique arrangement offers several strategic advantages for solid-phase organic synthesis, particularly in the construction of diverse small molecule libraries for drug discovery.

  • Dual Functionality: The carboxylic acid provides a robust handle for immobilization onto various amino-functionalized solid supports.

  • Site for Diversification: The acetyl group's ketone functionality serves as a versatile point for a wide array of chemical transformations, allowing for the introduction of molecular diversity.

  • Heterocyclic Scaffold: The pyridine ring is a common motif in many biologically active compounds, making this compound an attractive starting point for the synthesis of novel therapeutics.

This document outlines two primary strategies for the application of this compound in SPOS:

  • Strategy A: Use as a scaffold, with the carboxylic acid for resin attachment and the ketone for subsequent diversification.

  • Strategy B: A proposed traceless linker approach, where the picolinic acid moiety facilitates synthesis and is cleaved from the final product.

Strategy A: this compound as a Diversifiable Scaffold

In this approach, this compound is anchored to a solid support, and its ketone functionality is elaborated to generate a library of compounds.

The overall workflow for this strategy involves immobilization, diversification, and cleavage.

workflow_A cluster_immobilization Immobilization cluster_diversification Diversification cluster_cleavage Cleavage & Purification resin Amino-functionalized Resin (e.g., Rink Amide Resin) activated_acid Activated this compound resin->activated_acid Coupling Reagents (e.g., DIC/Oxyma) immobilized_scaffold Resin-Bound Scaffold activated_acid->immobilized_scaffold diversification_step Ketone Chemistry (e.g., Reductive Amination, Wittig, etc.) immobilized_scaffold->diversification_step diversified_product Resin-Bound Diversified Product diversification_step->diversified_product cleavage Acidic Cleavage (e.g., TFA Cocktail) diversified_product->cleavage final_product Final Product in Solution cleavage->final_product purification Purification (e.g., HPLC) final_product->purification

Caption: Workflow for using this compound as a scaffold.

Protocol 2.2.1: Immobilization of this compound on Rink Amide Resin

  • Resin Swelling: Swell Rink Amide resin (e.g., 100-200 mesh, 1% DVB, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF.

  • Activation of this compound: In a separate vial, dissolve this compound (4 eq.), Oxyma Pure (4 eq.) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (4 eq.) and allow the activation to proceed for 15 minutes at room temperature.

  • Coupling: Add the activated acid solution to the deprotected resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 5% N,N-diisopropylethylamine (DIEA) in DMF for 30 minutes. Wash as described above.

  • Drying: Dry the resin under high vacuum.

Protocol 2.2.2: Diversification via Reductive Amination

  • Resin Swelling: Swell the resin-bound this compound in 1,2-dichloroethane (DCE).

  • Imine Formation: Add a solution of the desired primary amine (10 eq.) and acetic acid (5 eq.) in DCE to the resin. Agitate at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (10 eq.) to the reaction mixture and continue to agitate at room temperature for 12-16 hours.

  • Washing: Wash the resin with DCE (3x), methanol (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under high vacuum.

Protocol 2.3.1: Acidic Cleavage

  • Resin Preparation: Place the dried, diversified resin in a fritted syringe.

  • Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

  • Product Collection: Filter the solution into a collection vessel. Wash the resin with additional TFA.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and dry the crude product pellet.

  • Purification: Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

The following table presents hypothetical data for the synthesis of a small library based on the reductive amination of resin-bound this compound.

Amine UsedMolecular Weight of Final ProductTheoretical Yield (mg)Actual Yield (mg)Purity (%)
Benzylamine257.2912.98.992
4-Methoxybenzylamine287.3214.49.590
Cyclohexylamine263.3413.29.195

Strategy B: this compound as a Traceless Linker

In this conceptual strategy, the picolinic acid moiety acts as a linker that can be removed during the final cleavage step, leaving no trace of the linker in the final product. This is particularly useful when the pyridine scaffold is not desired in the final molecule.

The core idea is to use the ketone for attachment to a hydrazide-functionalized resin, perform synthesis on the picolinic acid ring (or a group attached to it), and then cleave the product from the resin via a mechanism that breaks the bond to the pyridine ring.

logical_relationship_B cluster_immobilization Immobilization cluster_synthesis On-Resin Synthesis cluster_cleavage Traceless Cleavage hydrazide_resin Hydrazide Resin hydrazone_formation Hydrazone Formation hydrazide_resin->hydrazone_formation acetylpicolinic This compound Derivative acetylpicolinic->hydrazone_formation immobilized_linker Resin-Bound Linker hydrazone_formation->immobilized_linker on_resin_synthesis Synthesis on Picolinic Acid Scaffold immobilized_linker->on_resin_synthesis resin_bound_intermediate Resin-Bound Intermediate on_resin_synthesis->resin_bound_intermediate product_release Product Release & Linker Fragmentation resin_bound_intermediate->product_release cleavage_reagent Cleavage Reagent (e.g., Strong Nucleophile or Oxidant) cleavage_reagent->product_release final_product Final Product (Traceless) product_release->final_product

Caption: Logical flow for a traceless linker strategy.

Protocol 3.2.1: Traceless Synthesis of a Hypothetical Amide

  • Immobilization: Couple this compound to a hydrazide-functionalized resin (e.g., Sieber amide resin after conversion to hydrazide) via hydrazone formation in a suitable solvent like DMF with a catalytic amount of acetic acid.

  • Activation and Amide Formation: Activate the carboxylic acid of the resin-bound picolinic acid using standard coupling reagents (e.g., HATU/DIEA) and react with a primary amine to form the corresponding amide.

  • Traceless Cleavage: Cleavage could be envisioned through a multi-step process. For instance, reduction of the pyridine ring followed by a retro-Michael type reaction initiated by a nucleophile could release the amide product, leaving the fragmented linker attached to the resin. Note: This cleavage step is hypothetical and would require significant experimental optimization.

Conclusion

This compound presents itself as a promising, yet underexplored, building block for solid-phase organic synthesis. The protocols and strategies outlined in this document provide a foundational framework for its application in generating libraries of novel heterocyclic compounds. The scaffold approach (Strategy A) is immediately applicable using standard SPOS techniques. The traceless linker concept (Strategy B) offers a more advanced application that warrants further investigation and development. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

6-Acetylpicolinic Acid as a Ligand for Metal Complexation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the coordination chemistry of picolinic acid and its derivatives. However, specific experimental data and established protocols for 6-acetylpicolinic acid as a ligand are not widely available. The following application notes and protocols are therefore based on established principles of coordination chemistry and data from closely related analogues, such as picolinic acid and 6-methylpicolinic acid. These protocols are intended to serve as a starting point for research and will require optimization.

Introduction

This compound is a derivative of picolinic acid, a well-known bidentate chelating agent. The presence of a carboxylate group at the 2-position and a pyridine nitrogen atom allows for the formation of stable five-membered chelate rings with various metal ions. The additional acetyl group at the 6-position is expected to influence the electronic properties of the pyridine ring and, consequently, the stability and reactivity of the resulting metal complexes. This modification offers potential for fine-tuning the biological and catalytic activities of these complexes.

Metal complexes of picolinic acid derivatives have garnered significant interest due to their potential applications in medicine, including antimicrobial and anticancer therapies. The mechanism of action for their antimicrobial properties is often attributed to the chelation of essential metal ions required by microbes or the generation of reactive oxygen species.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of a suitable precursor, such as 6-acetyl-2-methylpyridine. This method is adapted from protocols for similar pyridine carboxylic acids.

Protocol 2.1: Synthesis of this compound

Materials:

  • 6-acetyl-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, separatory funnel)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-acetyl-2-methylpyridine (1 equivalent) in water.

  • Slowly add potassium permanganate (3 equivalents) portion-wise to the stirred solution. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

  • Heat the reaction mixture to reflux (approximately 100°C) for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrates and cool in an ice bath.

  • Carefully acidify the filtrate to a pH of 2-3 with concentrated sulfuric acid. A precipitate of this compound should form.

  • If the solution retains a purple color from excess permanganate, add a small amount of sodium bisulfite until the color disappears.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Metal Complexation with this compound

This compound is expected to act as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and a carboxylate oxygen. The synthesis of its metal complexes can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Protocol 3.1: General Synthesis of a Metal(II) Complex of this compound

Materials:

  • This compound

  • A metal(II) salt (e.g., CuCl₂, Co(OAc)₂, Ni(NO₃)₂)

  • Ethanol or Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) or other suitable base

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (2 equivalents) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimal amount of deionized water or ethanol.

  • Slowly add the metal salt solution to the stirred solution of the ligand.

  • Adjust the pH of the reaction mixture to ~6-7 by the dropwise addition of a dilute solution of sodium hydroxide to facilitate deprotonation of the carboxylic acid and coordination.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate often indicates complex formation.

  • Collect the solid complex by vacuum filtration.

  • Wash the product with small portions of cold ethanol and then diethyl ether to remove unreacted starting materials.

  • Dry the complex in a desiccator or under vacuum.

Characterization of Metal Complexes

The synthesized metal complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Data Presentation

The following tables summarize typical spectroscopic data for metal complexes of picolinic acid and its derivatives. Similar results would be expected for complexes of this compound.

Table 1: Infrared Spectroscopy Data for Picolinic Acid Complexes

Functional GroupLigand (Picolinic Acid) ν (cm⁻¹)Metal Complex ν (cm⁻¹)Interpretation
C=O (Carboxylic Acid)~1742~1718Shift to lower frequency indicates coordination of the carbonyl oxygen.[1]
C=N (Pyridine Ring)~1675~1640Shift to lower frequency suggests coordination of the pyridine nitrogen.[1]
M-O Stretch-~511-550Appearance of a new band confirms metal-oxygen bond formation.[1]
M-N Stretch-~451-468Appearance of a new band confirms metal-nitrogen bond formation.[1]

Table 2: UV-Visible Spectroscopy Data for Picolinic Acid Complexes

Metal IonComplexλmax (nm)AssignmentReference
Co(II)[Co(pic)₂(H₂O)₂]~500d-d transition[2]
Ni(II)[Ni(pic)₂(H₂O)₂]~620, ~370d-d transitions[3]
Cu(II)[Cu(pic)₂(H₂O)]~650d-d transition[4]

Note: 'pic' refers to the picolinate anion.

Experimental Protocols for Characterization

Protocol 4.2.1: Infrared (IR) Spectroscopy

  • Instrument: FTIR Spectrometer

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the dried complex or use an ATR accessory for direct measurement of the solid.

  • Analysis: Record the spectrum from 4000 to 400 cm⁻¹. Compare the spectrum of the complex with that of the free ligand to identify shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups, which indicate coordination to the metal center. Look for the appearance of new bands in the low-frequency region corresponding to M-O and M-N vibrations.

Protocol 4.2.2: UV-Visible (UV-Vis) Spectroscopy

  • Instrument: UV-Vis Spectrophotometer

  • Sample Preparation: Dissolve a small, accurately weighed amount of the complex in a suitable solvent (e.g., ethanol, methanol, or DMF) to prepare a solution of known concentration (typically 10⁻³ to 10⁻⁵ M).

  • Analysis: Record the absorption spectrum over a range of approximately 200-800 nm. The spectra of transition metal complexes typically show broad, low-intensity bands in the visible region due to d-d electronic transitions, which are useful for determining the coordination geometry of the metal ion.

Protocol 4.2.3: X-ray Crystallography

  • Objective: To determine the precise three-dimensional structure of the metal complex.

  • Procedure:

    • Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This can often be achieved by slow evaporation of the solvent from a dilute solution of the complex, or by vapor diffusion techniques.

    • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

    • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. The resulting model will provide detailed information on bond lengths, bond angles, and the overall coordination geometry of the metal center.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the metal complexation of this compound.

Coordination_of_6_Acetylpicolinic_Acid cluster_ligand This compound N N O1 O⁻ O2 O C_acetyl C=O Me_acetyl CH₃ Py_ring Pyridine Ring M Mⁿ⁺ M->N Coordination Bond M->O1 Coordination Bond

Coordination of this compound to a metal ion.

Experimental_Workflow cluster_char Characterization Methods start Start synthesis_ligand Synthesis of this compound start->synthesis_ligand synthesis_complex Synthesis of Metal Complex synthesis_ligand->synthesis_complex characterization Characterization synthesis_complex->characterization IR FT-IR Spectroscopy characterization->IR UV_Vis UV-Vis Spectroscopy characterization->UV_Vis X_ray X-ray Crystallography characterization->X_ray analysis Data Analysis end End analysis->end IR->analysis UV_Vis->analysis X_ray->analysis

General experimental workflow for synthesis and characterization.

Antimicrobial_Mechanism Complex Metal-Ligand Complex Cell Bacterial Cell Complex->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Metal_sequestration Essential Metal Ion Sequestration Cell->Metal_sequestration DNA_damage DNA Damage ROS->DNA_damage Protein_inactivation Enzyme/Protein Inactivation ROS->Protein_inactivation Cell_death Cell Death DNA_damage->Cell_death Protein_inactivation->Cell_death Metabolic_disruption Disruption of Metabolic Pathways Metal_sequestration->Metabolic_disruption Metabolic_disruption->Cell_death

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 6-Acetylpicolinic Acid and its Potential Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 6-Acetylpicolinic acid in high-throughput screening (HTS) campaigns. Based on its structural similarity to known inhibitors, this compound is a putative inhibitor of prolyl 4-hydroxylase (P4H), a key enzyme family involved in collagen biosynthesis and the regulation of the hypoxia-inducible factor (HIF-1α) signaling pathway. Inhibition of P4H has therapeutic potential in diseases characterized by excessive collagen deposition, such as fibrosis, and in conditions where stabilization of HIF-1α is beneficial, including ischemia and certain cancers.

This document outlines detailed protocols for a primary biochemical assay to screen for P4H inhibitors and a secondary cell-based assay to confirm the downstream effect of P4H inhibition on HIF-1α stabilization.

Signaling Pathway: Prolyl 4-Hydroxylase and HIF-1α Regulation

Under normal oxygen conditions (normoxia), Prolyl 4-Hydroxylase Domain (PHD) enzymes, a subfamily of P4Hs, hydroxylate specific proline residues on the HIF-1α subunit. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation. Inhibitors of PHDs, such as putative compounds like this compound, prevent this hydroxylation, leading to the stabilization of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in critical cellular processes such as angiogenesis, erythropoiesis, and glucose metabolism.

P4H_HIF_Pathway cluster_normoxia Normoxia cluster_inhibition PHD Inhibition O2 O2 PHD Prolyl 4-Hydroxylase (PHD) O2->PHD Co-substrate HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylation HIF1a HIF-1α HIF1a->PHD Substrate VHL VHL E3 Ligase HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor This compound (Putative Inhibitor) PHD_Inhibited Prolyl 4-Hydroxylase (PHD) Inhibitor->PHD_Inhibited Inhibition HIF1a_Stable HIF-1α (Stable) Nucleus Nucleus HIF1a_Stable->Nucleus Translocation HIF_Complex HIF-1 Complex HIF1a_Stable->HIF_Complex Dimerization HIF1b HIF-1β (ARNT) HIF1b->HIF_Complex HRE HRE HIF_Complex->HRE Binding Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Transcription

Caption: P4H-mediated regulation of HIF-1α and the effect of P4H inhibitors.

Quantitative Data Summary of Structurally Related P4H Inhibitors

The following table summarizes the inhibitory potency of several pyridine carboxylate derivatives, which are structurally related to this compound, against prolyl 4-hydroxylase. This data can serve as a benchmark for evaluating the activity of new compounds.

Compound NameP4H IsoformAssay TypeIC50 / Ki (µM)Reference
Pyridine-2,5-dicarboxylic acidChicken P4HIn vitro- / 0.8[1]
Pyridine-2,4-dicarboxylic acidChicken P4HIn vitro- / 2.0[1]
[2,2'-Bipyridine]-5,5'-dicarboxylic acidChicken P4HIn vitro0.19 / -[2]
3,4-Dihydroxybenzoic acidChicken P4HIn vitro- / -[3]
N-OxalylglycineChicken P4HIn vitro- / -[3]
SilodosinHuman C-P4H1Succinate-Glo™~25[4][5]
TiclopidineHuman C-P4H1Succinate-Glo™~40[4][5]

Experimental Protocols

Primary HTS Assay: Luminescence-Based Prolyl 4-Hydroxylase Inhibition Assay

This protocol is adapted from a method for identifying inhibitors of Collagen Prolyl 4-Hydroxylase 1 (C-P4H1) using the Succinate-Glo™ Hydroxylase Assay.[4][5][6] This assay quantifies succinate, a stoichiometric byproduct of the P4H-catalyzed hydroxylation reaction, through a coupled-enzyme system that generates a luminescent signal.

Experimental Workflow:

P4H_HTS_Workflow Start Start Dispense Dispense 2.5 µL Test Compound or Vehicle (DMSO) to 384-well plate Start->Dispense Add_Enzyme Add 5 µL of 2X P4H Enzyme Solution in Reaction Buffer Dispense->Add_Enzyme Pre_Incubate Pre-incubate for 15-30 min at Room Temperature Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction: Add 2.5 µL of 4X Substrate Mix (Peptide Substrate & α-KG) Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate for 60 min at 37°C Initiate_Reaction->Incubate_Reaction Add_Reagent1 Add 10 µL of Succinate Detection Reagent I Incubate_Reaction->Add_Reagent1 Incubate_Detection1 Incubate for 60 min at Room Temperature Add_Reagent1->Incubate_Detection1 Add_Reagent2 Add 20 µL of Succinate Detection Reagent II Incubate_Detection1->Add_Reagent2 Incubate_Detection2 Incubate for 10 min at Room Temperature Add_Reagent2->Incubate_Detection2 Read_Luminescence Measure Luminescence (Plate Reader) Incubate_Detection2->Read_Luminescence Analyze_Data Data Analysis: Calculate % Inhibition and Z' factor Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based P4H inhibition HTS assay.

Materials:

  • Recombinant human P4H enzyme

  • Peptide substrate (e.g., (Pro-Pro-Gly)n)

  • α-ketoglutarate (α-KG)

  • Succinate-Glo™ Hydroxylase Assay Kit (Promega or similar)

  • P4H Reaction Buffer (e.g., HEPES pH 7.5, with FeSO4 and ascorbate)

  • Test compounds (including this compound) dissolved in DMSO

  • 384-well white, opaque assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Dispense 2.5 µL of test compounds or vehicle control (DMSO) into the wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of a 2X P4H enzyme solution, prepared in P4H Reaction Buffer, to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 2.5 µL of a 4X solution containing the peptide substrate and α-KG, also prepared in P4H Reaction Buffer.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.

  • Succinate Detection (Step 1): Add 10 µL of Succinate Detection Reagent I to each well and incubate for 60 minutes at room temperature.

  • Succinate Detection (Step 2): Add 20 µL of Succinate Detection Reagent II to each well and incubate for an additional 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis:

  • Percent Inhibition: Calculate the percentage of inhibition for each test compound relative to the high (no enzyme) and low (vehicle) controls.

  • Z' Factor: Determine the Z' factor to assess the quality and suitability of the assay for HTS. A Z' factor > 0.5 is considered excellent.[7]

  • IC50 Determination: For active compounds ("hits"), perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

Secondary HTS Assay: Cell-Based HIF-1α Stabilization Reporter Assay

This protocol describes a cell-based assay to confirm that P4H inhibition by hit compounds, such as this compound, leads to the stabilization and increased transcriptional activity of HIF-1α. This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of a Hypoxia Response Element (HRE).[8]

Experimental Workflow:

HIF1a_HTS_Workflow Start Start Seed_Cells Seed HRE-Luciferase Reporter Cells in 384-well plates Start->Seed_Cells Incubate_Cells Incubate for 24 hours Seed_Cells->Incubate_Cells Add_Compounds Add Test Compounds (e.g., this compound) Incubate_Cells->Add_Compounds Incubate_Treatment Incubate for 16-24 hours under Normoxic Conditions Add_Compounds->Incubate_Treatment Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate_Treatment->Lyse_Cells Parallel_Viability Perform Parallel Cell Viability Assay (e.g., CellTiter-Glo®) Incubate_Treatment->Parallel_Viability Read_Luminescence Measure Luminescence (Plate Reader) Lyse_Cells->Read_Luminescence Analyze_Data Data Analysis: Calculate Fold-Induction and Normalize to Viability Read_Luminescence->Analyze_Data Parallel_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based HIF-1α stabilization HTS assay.

Materials:

  • Human cell line (e.g., U2OS, HeLa, Hep3B) stably expressing an HRE-driven luciferase reporter construct.

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Positive control (e.g., Deferoxamine (DFO) or Dimethyloxalylglycine (DMOG)).

  • 384-well clear-bottom, white-walled cell culture plates.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plate-reading luminometer.

Procedure:

  • Cell Seeding: Seed the HRE-luciferase reporter cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add test compounds at various concentrations to the cell plates. Include wells with vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 16-24 hours under standard normoxic cell culture conditions (21% O2).

  • Luciferase Assay:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Mix briefly and incubate for 10 minutes to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence signal.

  • Cell Viability Assay (Parallel Plate): To control for cytotoxicity, a parallel plate should be treated identically and assayed for cell viability using a reagent like CellTiter-Glo®.

Data Analysis:

  • Fold Induction: Calculate the fold induction of luciferase activity for each compound by normalizing the signal to the vehicle control.

  • Normalization: Normalize the fold induction data against the cell viability data to exclude compounds that induce a luciferase signal as a result of cytotoxic effects.

  • EC50 Determination: For active compounds, determine the half-maximal effective concentration (EC50) from dose-response curves.

These protocols provide a robust framework for the high-throughput screening and validation of this compound and other novel compounds as potential inhibitors of prolyl 4-hydroxylase for therapeutic development.

References

Synthesis of 6-Acetylpicolinic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Providing a comprehensive resource for researchers in drug discovery and organic synthesis, this document outlines detailed application notes and protocols for the step-by-step synthesis of 6-acetylpicolinic acid and its derivatives. This class of compounds holds significant potential in medicinal chemistry, and the following protocols offer a clear and reproducible guide for their preparation and further functionalization.

Introduction

This compound is a versatile heterocyclic compound featuring both a carboxylic acid and a ketone functional group. This unique arrangement makes it a valuable building block for the synthesis of a diverse range of more complex molecules. Its derivatives are of interest for their potential biological activities, including antimicrobial and anticancer properties. This guide details a reliable synthetic pathway to this compound, starting from commercially available precursors, and provides methods for subsequent derivatization.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved via a two-step process commencing with a palladium-catalyzed cross-coupling reaction to introduce the acetyl moiety, followed by the hydrolysis of a nitrile intermediate. Subsequent modifications of the acetyl and carboxylic acid groups allow for the generation of a library of derivatives.

Synthesis_Workflow A 6-Bromopicolinonitrile C 6-Acetylpicolinonitrile A->C Pd-catalyzed Cross-Coupling B Organotin or Organozinc Reagent (e.g., Acetylstannane or Acetylzinc) B->C D This compound C->D Hydrolysis (Acidic or Basic) E Derivatives D->E Further Functionalization

Caption: Overall workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

Step 1: Synthesis of 6-Acetylpicolinonitrile

This protocol describes the synthesis of the key intermediate, 6-acetylpicolinonitrile, from 6-bromopicolinonitrile via a Stille cross-coupling reaction.

Materials:

  • 6-Bromopicolinonitrile

  • 1-(Tributylstannyl)ethan-1-one (Acetyltributyltin)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromopicolinonitrile (1.0 eq), 1-(tributylstannyl)ethan-1-one (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-acetylpicolinonitrile.

Reactant/Product Molar Mass ( g/mol ) Equivalents Purity (%) Yield (%)
6-Bromopicolinonitrile183.011.0>97-
1-(Tributylstannyl)ethan-1-one333.081.2>95-
Pd(PPh₃)₄1155.560.05>98-
6-Acetylpicolinonitrile146.15->95 (after purification)70-85
Step 2: Hydrolysis of 6-Acetylpicolinonitrile to this compound

This protocol details the hydrolysis of the nitrile to the corresponding carboxylic acid under acidic conditions.

Materials:

  • 6-Acetylpicolinonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Standard laboratory glassware for heating

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, add 6-acetylpicolinonitrile (1.0 eq).

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the reaction mixture to 100-110 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a cold aqueous NaOH solution to pH 3-4.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.

Reactant/Product Molar Mass ( g/mol ) Equivalents Purity (%) Yield (%)
6-Acetylpicolinonitrile146.151.0>95-
This compound165.15->97 (after purification)80-90

Synthesis of this compound Derivatives

The presence of the acetyl and carboxylic acid functionalities allows for a variety of derivatization reactions.

A. Reduction of the Acetyl Group

The ketone of this compound can be reduced to a secondary alcohol, yielding 6-(1-hydroxyethyl)picolinic acid.

Reduction_Workflow A This compound C 6-(1-Hydroxyethyl)picolinic Acid A->C Reduction B Sodium Borohydride (NaBH4) B->C

Caption: Workflow for the reduction of this compound.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute HCl to pH 3-4.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield 6-(1-hydroxyethyl)picolinic acid.

B. Esterification of the Carboxylic Acid

The carboxylic acid can be converted to various esters, which may modulate the compound's pharmacokinetic properties.

Protocol (Fischer Esterification):

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution and brine.

  • Dry the organic layer and concentrate to obtain the corresponding ester.

Applications and Biological Significance

Picolinic acid and its derivatives have been investigated for a range of biological activities.[1] The introduction of an acetyl group and further derivatization can lead to compounds with potential applications in:

  • Antimicrobial Agents: The picolinic acid scaffold is known to exhibit antibacterial and antifungal properties.[1]

  • Anticancer Agents: Some pyridine derivatives have shown cytotoxic activity against various cancer cell lines.[2] The derivatives of this compound represent a novel chemical space for the exploration of new anticancer drugs.

  • Chelating Agents: The picolinic acid moiety can chelate metal ions, which is a property that can be exploited in various therapeutic and diagnostic applications.

Further research into the specific mechanisms of action and signaling pathways affected by this compound derivatives is warranted to fully elucidate their therapeutic potential. No specific signaling pathways have been definitively associated with this compound to date, presenting an open area for investigation.

Conclusion

This document provides a robust and detailed guide for the synthesis of this compound and its derivatives. The protocols are designed to be accessible to researchers in both academic and industrial settings. The versatility of the this compound scaffold makes it an attractive starting point for the development of new chemical entities with potential therapeutic applications.

References

6-Acetylpicolinic Acid: An Emerging Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Acetylpicolinic acid, a derivative of picolinic acid, is gaining recognition as a versatile intermediate in the synthesis of complex pharmaceutical molecules. Its unique structure, featuring both a carboxylic acid and a ketone functional group on a pyridine ring, provides multiple reactive sites for the construction of diverse molecular scaffolds. This application note explores the synthesis of this compound, its role in the manufacturing of potential therapeutic agents, and detailed protocols for its synthesis and analysis.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of 2-acetyl-6-methylpyridine. This reaction selectively converts the methyl group to a carboxylic acid while preserving the acetyl group.

Reaction Scheme:

Synthesis of this compound start 2-Acetyl-6-methylpyridine reagents Oxidizing Agent (e.g., KMnO4, SeO2) start->reagents end This compound reagents->end Antiviral Mechanism of Picolinic Acid Derivatives cluster_virus Enveloped Virus cluster_host Host Cell virus Virus Particle host_cell Host Cell Membrane virus->host_cell Fusion viral_envelope Viral Envelope entry Viral Entry Blocked picolinic_acid Picolinic Acid Derivative picolinic_acid->viral_envelope Disrupts Integrity picolinic_acid->entry Anticancer Mechanism of Picolinic Acid Derivatives EGFR EGFR Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Picolinic_Derivative Picolinic Acid Derivative Picolinic_Derivative->EGFR Inhibits Apoptosis Apoptosis Picolinic_Derivative->Apoptosis Induces HPLC Workflow Sample Sample Preparation HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Data Data Acquisition and Processing HPLC->Data Result Purity and Quantification Report Data->Result

Application Note: Protocol for the Purification of 6-Acetylpicolinic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 6-acetylpicolinic acid from a typical organic reaction mixture. The protocol employs a multi-step purification strategy involving acid-base extraction, solvent washing, drying, and final purification by recrystallization. This methodology is designed to effectively remove common impurities such as unreacted starting materials, catalysts, and reaction byproducts. Physicochemical data, essential for understanding the principles behind the purification steps, are summarized. A comprehensive experimental workflow and a troubleshooting guide are also included to assist researchers in achieving high-purity this compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its bifunctional nature, containing both a carboxylic acid and a ketone, allows for a wide range of chemical transformations. The purity of this reagent is critical for the success of subsequent synthetic steps and for the biological activity of the final products. This document outlines a robust and reproducible protocol for the purification of this compound from a crude reaction product.

Physicochemical Properties of this compound and Related Compounds

A thorough understanding of the physicochemical properties of this compound is crucial for designing an effective purification strategy. While experimental data for this compound is not extensively available, its properties can be estimated based on the parent compound, picolinic acid, and related structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaWater Solubility
This compoundC₈H₇NO₃165.15~1.5 - 2.5 (estimated)Likely soluble
Picolinic AcidC₆H₅NO₂123.111.07 - 5.4[1][2][3]887 g/L (20 °C)[1][2][4]
2-AcetylpyridineC₇H₇NO121.142.64[5][6][7]170 g/L[8]

Note on pKa Estimation: The pKa of the carboxylic acid group in this compound is estimated to be slightly higher (less acidic) than that of picolinic acid due to the electron-withdrawing nature of the acetyl group at the 6-position. The pyridinium pKa is expected to be similar to that of 2-acetylpyridine.

Note on Solubility: Picolinic acid is highly soluble in water and also soluble in polar organic solvents like ethanol.[9] It is expected that this compound will exhibit similar solubility behavior, being soluble in polar solvents and less soluble in nonpolar organic solvents.

Purification Workflow Diagram

The following diagram illustrates the logical flow of the purification protocol for this compound.

Purification_Workflow Crude_Mixture Crude Reaction Mixture (in Organic Solvent) Acid_Wash Acidic Wash (e.g., 1 M HCl) Crude_Mixture->Acid_Wash Base_Extraction Base Extraction (e.g., 1 M NaOH) Acid_Wash->Base_Extraction Organic Layer Aqueous_Layer_1 Aqueous Layer (Protonated Basic Impurities) Acid_Wash->Aqueous_Layer_1 Aqueous Layer Organic_Impurities Organic Impurities (in Organic Layer) Base_Extraction->Organic_Impurities Organic Layer Aqueous_Layer_2 Aqueous Layer with Sodium 6-Acetylpicolinate Base_Extraction->Aqueous_Layer_2 Aqueous Layer Acidification Acidification (e.g., conc. HCl to pH ~2) Aqueous_Layer_2->Acidification Precipitation Precipitation of This compound Acidification->Precipitation Filtration_1 Filtration Precipitation->Filtration_1 Crude_Solid Crude Solid Product Filtration_1->Crude_Solid Recrystallization Recrystallization Crude_Solid->Recrystallization Filtration_2 Filtration & Drying Recrystallization->Filtration_2 Pure_Product Pure this compound Filtration_2->Pure_Product

Caption: Purification workflow for this compound.

Experimental Protocol

This protocol assumes the crude reaction product is in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

1. Materials and Reagents:

  • Crude reaction mixture containing this compound.

  • Ethyl acetate (or other suitable organic solvent).[10][11]

  • 1 M Hydrochloric acid (HCl).

  • 1 M Sodium hydroxide (NaOH).

  • Concentrated Hydrochloric acid (HCl).

  • Saturated sodium chloride solution (brine).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Recrystallization solvent (e.g., ethanol/water, acetone).[12]

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Beakers.

  • Büchner funnel and filter paper.

  • pH paper or pH meter.

  • Rotary evaporator.

2. Procedure:

Step 1: Acidic Wash (Removal of Basic Impurities)

1.1. Transfer the crude reaction mixture to a separatory funnel. 1.2. Add an equal volume of 1 M HCl to the separatory funnel. 1.3. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. 1.4. Allow the layers to separate. 1.5. Drain the lower aqueous layer. 1.6. Repeat the wash with 1 M HCl one more time.

Step 2: Base Extraction (Isolation of the Acidic Product)

2.1. To the organic layer remaining in the separatory funnel, add an equal volume of 1 M NaOH. 2.2. Shake vigorously for 2-3 minutes, venting frequently. The sodium salt of this compound will be formed and will partition into the aqueous layer. 2.3. Allow the layers to separate. 2.4. Drain the lower aqueous layer into a clean Erlenmeyer flask. 2.5. Repeat the extraction of the organic layer with another portion of 1 M NaOH. 2.6. Combine the aqueous extracts. The organic layer, containing neutral and non-acidic impurities, can be discarded.

Step 3: Acidification and Precipitation

3.1. Cool the combined aqueous extracts in an ice bath. 3.2. While stirring, slowly add concentrated HCl dropwise to the cooled aqueous solution until the pH is approximately 2. This will protonate the carboxylate and cause the this compound to precipitate out of the solution. 3.3. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

Step 4: Isolation of the Crude Solid

4.1. Collect the precipitated solid by vacuum filtration using a Büchner funnel. 4.2. Wash the solid with a small amount of cold deionized water to remove any inorganic salts. 4.3. Allow the solid to air-dry on the filter paper for a short period.

Step 5: Recrystallization (Final Purification)

5.1. Choose a suitable solvent or solvent system for recrystallization. A good starting point is an ethanol/water mixture or acetone. The ideal solvent will dissolve the compound when hot but not when cold. 5.2. In an Erlenmeyer flask, dissolve the crude solid in a minimum amount of the hot recrystallization solvent. 5.3. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper to remove the charcoal. 5.4. Allow the hot, clear solution to cool slowly to room temperature. 5.5. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation. 5.6. Collect the purified crystals by vacuum filtration. 5.7. Wash the crystals with a small amount of the cold recrystallization solvent. 5.8. Dry the purified crystals under vacuum to a constant weight.

Step 6: Characterization

6.1. Determine the melting point of the purified this compound. 6.2. Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure and purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Emulsion formation during extractionHigh concentration of surfactants or fine particulates.Add a small amount of brine to the separatory funnel and swirl gently. If the emulsion persists, filtration through a pad of Celite may be necessary.
Product does not precipitate upon acidificationThe product is too soluble in the aqueous solution, or the pH is not low enough.Ensure the pH is around 2. If precipitation is still poor, try extracting the acidified aqueous solution with a suitable organic solvent like ethyl acetate, followed by drying and evaporation of the solvent.
Oily product obtained after acidification or recrystallizationImpurities are present that are lowering the melting point of the product.Repeat the recrystallization step, potentially with a different solvent system. A column chromatography step may be necessary for very impure samples.
Low recovery after recrystallizationToo much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled to maximize crystal formation. The filtrate can be concentrated and a second crop of crystals can be collected.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound from reaction mixtures. By following the described acid-base extraction and recrystallization procedures, researchers can obtain a high-purity product suitable for a wide range of applications in drug discovery and development. The provided workflow diagram and troubleshooting guide serve as valuable resources to ensure a successful purification process.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Acetylpicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 6-acetylpicolinic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common synthetic route involves the oxidation of a corresponding substituted pyridine, such as 2-acetyl-6-methylpyridine. The methyl group can be selectively oxidized to a carboxylic acid.

Q2: What are the critical reaction parameters to control during the synthesis?

Precise control over temperature, reaction time, and the molar ratio of reactants is crucial for maximizing yield and purity. The choice of oxidizing agent and solvent system also significantly impacts the reaction outcome.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods help in determining the consumption of starting material and the formation of the product.

Q4: What are the typical impurities or byproducts I might encounter?

Common impurities can include unreacted starting material, over-oxidized products, or byproducts from side reactions. The specific impurities will depend on the synthetic route and reaction conditions employed.

Q5: What is a suitable method for the purification of this compound?

Purification can often be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining high-purity crystals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

  • Possible Cause 1: Inactive Reagents

    • Solution: Ensure the quality and activity of all reagents, especially the oxidizing agent. It is advisable to use freshly opened or properly stored chemicals.

  • Possible Cause 2: Suboptimal Reaction Temperature

    • Solution: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. It is important to optimize the temperature by running small-scale experiments at different temperatures.

  • Possible Cause 3: Incorrect Stoichiometry

    • Solution: Verify the molar ratios of your reactants. An insufficient amount of the limiting reagent will directly result in a lower yield.

Problem 2: Incomplete Reaction (Presence of Starting Material)

  • Possible Cause 1: Insufficient Reaction Time

    • Solution: The reaction may not have been allowed to proceed to completion. Monitor the reaction using TLC or HPLC and extend the reaction time until the starting material is consumed.

  • Possible Cause 2: Poor Mixing

    • Solution: In heterogeneous reaction mixtures, efficient stirring is essential to ensure proper contact between reactants. Increase the stirring speed or use a more appropriate stirring mechanism.

Problem 3: Formation of Significant Side Products

  • Possible Cause 1: Over-oxidation

    • Solution: If a strong oxidizing agent is used, it may lead to the formation of undesired over-oxidized products. Consider using a milder oxidizing agent or reducing the reaction temperature.

  • Possible Cause 2: Side Reactions due to High Temperature

    • Solution: High temperatures can promote side reactions. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the product's purity.

Problem 4: Difficulty in Product Isolation and Purification

  • Possible Cause 1: Product is Highly Soluble in the Reaction Solvent

    • Solution: If the product is too soluble for effective precipitation, consider changing the solvent system or using an anti-solvent to induce crystallization.

  • Possible Cause 2: Oily Product Formation

    • Solution: An oily product can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is a viable alternative.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical quantitative data from experiments aimed at optimizing the synthesis of this compound from 2-acetyl-6-methylpyridine.

Table 1: Effect of Temperature on Yield and Purity

ExperimentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
180124585
290106592
310087895
411067590

Table 2: Effect of Oxidizing Agent on Yield and Purity

ExperimentOxidizing AgentMolar Ratio (Oxidant:Substrate)Yield (%)Purity (%)
AKMnO₄3:18296
BK₂Cr₂O₇2:17594
CSeO₂1.5:16891

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetyl-6-methylpyridine (10 mmol).

  • Solvent Addition: Add 100 mL of an appropriate solvent (e.g., a mixture of pyridine and water).

  • Reagent Addition: Slowly add the chosen oxidizing agent (e.g., KMnO₄, 30 mmol) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100°C) and maintain it for the required duration (e.g., 8 hours).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the excess oxidizing agent with a suitable quenching agent (e.g., sodium bisulfite).

  • Isolation: Acidify the reaction mixture with HCl to precipitate the product. Filter the crude product and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Mandatory Visualizations

Synthesis_Pathway Start 2-Acetyl-6-methylpyridine Intermediate Oxidation Reaction Start->Intermediate [O], Heat Product This compound Intermediate->Product

Caption: Hypothetical synthesis pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered Check1 Low/No Yield? Start->Check1 Check2 Incomplete Reaction? Check1->Check2 No Solution1 Verify Reagents Optimize Temperature Check Stoichiometry Check1->Solution1 Yes Check3 Side Products? Check2->Check3 No Solution2 Increase Reaction Time Improve Mixing Check2->Solution2 Yes Solution3 Use Milder Oxidant Lower Temperature Check3->Solution3 Yes End Problem Resolved Check3->End No Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Parameter_Relationships A Reaction Parameters B Temperature A->B C Time A->C D Reagent Concentration A->D E Yield & Purity B->E C->E D->E

Common byproducts in 6-Acetylpicolinic acid reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Acetylpicolinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is commonly synthesized through the oxidation of 2-acetyl-6-methylpyridine. This method involves the selective oxidation of the methyl group to a carboxylic acid while preserving the acetyl group. Another potential, though less common, route could involve a Grignard reaction with a suitable pyridine-6-carboxylate derivative.

Q2: What are the typical byproducts I can expect in the synthesis of this compound via oxidation of 2-acetyl-6-methylpyridine?

A2: The primary byproducts in the oxidation of 2-acetyl-6-methylpyridine are typically:

  • Unreacted Starting Material: 2-acetyl-6-methylpyridine may remain if the reaction does not go to completion.

  • Over-oxidation Product: Pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid) can form if the reaction conditions are too harsh, leading to the oxidation of the acetyl group as well.

  • Partially Oxidized Intermediates: Small amounts of intermediates, such as the corresponding aldehyde, may also be present.

Q3: How can I monitor the progress of my reaction to minimize byproduct formation?

A3: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to standards of the starting material and the desired product, you can determine the optimal reaction time and prevent the formation of over-oxidation byproducts.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material (2-acetyl-6-methylpyridine) in the Final Product
  • Problem: The final product is contaminated with the starting material, 2-acetyl-6-methylpyridine.

  • Cause: Incomplete reaction, insufficient reaction time, or suboptimal reaction temperature.

  • Solution:

    • Reaction Optimization: Increase the reaction time or temperature cautiously while monitoring the reaction progress by TLC or HPLC to drive the reaction to completion.

    • Purification:

      • Recrystallization: Utilize the difference in solubility between this compound and the less polar 2-acetyl-6-methylpyridine. A suitable solvent system should be chosen where the desired product has lower solubility at cooler temperatures.

      • Column Chromatography: Perform silica gel column chromatography. A solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically elute the less polar starting material first, followed by the more polar this compound.[1][2]

Issue 2: Formation of Pyridine-2,6-dicarboxylic Acid (Over-oxidation Product)
  • Problem: The desired this compound is contaminated with the over-oxidation byproduct, pyridine-2,6-dicarboxylic acid.

  • Cause: Reaction conditions are too harsh (e.g., excessive temperature, prolonged reaction time, or overly strong oxidizing agent).

  • Solution:

    • Reaction Control: Carefully control the reaction temperature and time. Consider using a milder oxidizing agent if possible.

    • Purification:

      • Fractional Crystallization: This can be effective due to the differing solubilities of the mono- and di-acid in various solvents.[3] Experiment with different solvent systems to achieve separation.

      • pH Adjustment and Extraction: The difference in acidity between the mono- and di-carboxylic acid can be exploited. By carefully adjusting the pH of an aqueous solution, it may be possible to selectively precipitate one of the acids.

      • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed to separate the two acidic compounds.[1][2]

Quantitative Data Summary

The following table summarizes typical impurity levels that might be observed in the synthesis of picolinic acid derivatives and the expected purity after applying different purification techniques. Note that these are representative values and actual results may vary depending on specific reaction conditions.

Byproduct/ImpurityTypical % in Crude ProductPurity after RecrystallizationPurity after Column Chromatography
Unreacted Starting Material5-15%>95%>98%
Over-oxidation Product2-10%>90%>97%

Key Experimental Protocols

Protocol 1: General Procedure for Recrystallization of Picolinic Acid Derivatives
  • Solvent Selection: Determine a suitable solvent or solvent mixture in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for picolinic acid derivatives include water, ethanol, and acetonitrile.[4][5]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Column Chromatography of Pyridinecarboxylic Acids
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by TLC analysis.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Reaction_Byproducts Start 2-acetyl-6-methylpyridine Product This compound Start->Product Oxidation Byproduct1 Unreacted Starting Material Start->Byproduct1 Incomplete Reaction Byproduct2 Pyridine-2,6-dicarboxylic acid (Over-oxidation) Product->Byproduct2 Further Oxidation Purification_Workflow Crude Crude this compound (with byproducts) Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure this compound Recrystallization->Pure Removes less soluble impurities Column->Pure Separates based on polarity

References

Improving yield and purity in the synthesis of 6-Acetylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 6-acetylpicolinic acid. Our aim is to help you improve both the yield and purity of your product through detailed experimental protocols and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the selective oxidation of the methyl group of 2-acetyl-6-methylpyridine. This approach is favored for its directness and the commercial availability of the starting material.

Q2: What are the critical parameters to control during the oxidation step?

A2: The critical parameters for the oxidation of 2-acetyl-6-methylpyridine include reaction temperature, reaction time, and the molar ratio of the oxidizing agent to the starting material. Careful control of these variables is essential to maximize the conversion of the starting material while minimizing the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][2] By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time.

Q4: What are the likely byproducts in this synthesis?

A4: Potential byproducts in the synthesis of this compound can include unreacted starting material (2-acetyl-6-methylpyridine), over-oxidation products such as pyridine-2,6-dicarboxylic acid, and potentially products from the oxidation of the acetyl group. The formation of these byproducts is often influenced by the reaction conditions.

Q5: How can I purify the final product?

A5: The final product, this compound, can be purified through several methods. The most common approach involves precipitation by acidification of the aqueous solution after the removal of solid byproducts like manganese dioxide (if permanganate is used as the oxidant).[2] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using TLC to ensure the starting material is fully consumed.[1] Consider extending the reaction time if necessary.
Suboptimal Temperature: The reaction temperature may be too low for efficient conversion.Gradually increase the reaction temperature while monitoring for byproduct formation. The optimal temperature is a balance between reaction rate and selectivity.
Incorrect Stoichiometry: The molar ratio of the oxidizing agent to the starting material may not be optimal.Experiment with slightly different molar ratios of the oxidizing agent. An excess of the oxidant can sometimes drive the reaction to completion but may also lead to over-oxidation.
Product Loss During Work-up: Significant amounts of the product may be lost during the extraction and purification steps.Ensure complete precipitation of the product by adjusting the pH carefully.[1] Use minimal amounts of solvent for washing the filtered product to avoid dissolution.
Low Purity Presence of Unreacted Starting Material: The reaction was not driven to completion.As with low yield, ensure the reaction goes to completion by optimizing reaction time and temperature.[1]
Formation of Byproducts: Over-oxidation or other side reactions may be occurring.Carefully control the reaction temperature and the addition rate of the oxidizing agent. Lowering the temperature may increase selectivity.
Inefficient Purification: The purification method may not be effectively removing impurities.If precipitation is insufficient, consider recrystallization from a different solvent system. Column chromatography can also be employed for more challenging separations.[1]
Reaction Not Starting Poor Quality of Reagents: The starting material or oxidizing agent may be impure or degraded.Use high-purity, fresh reagents. Ensure solvents are anhydrous if the reaction is sensitive to moisture.
Incorrect pH: For certain oxidation reactions, the pH of the medium can be critical.Check and adjust the pH of the reaction mixture as specified in the protocol.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound via the oxidation of 2-acetyl-6-methylpyridine. This protocol is adapted from a similar synthesis of 4-acetylpicolinic acid and may require optimization for the 6-acetyl isomer.[2]

Step 1: Oxidation of 2-Acetyl-6-methylpyridine

Materials:

  • 2-acetyl-6-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-acetyl-6-methylpyridine (1 equivalent) in water.

  • Slowly add potassium permanganate (KMnO₄) (approximately 3 equivalents) to the solution in portions, while stirring. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate using a Buchner funnel.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and cool in an ice bath.

  • If a purple color from unreacted permanganate persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Acidify the filtrate to pH 2-3 by the slow addition of concentrated sulfuric acid. This should precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • The aqueous filtrate can be extracted with dichloromethane (3x) to recover any dissolved product.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield additional this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, based on the analogous synthesis of 4-acetylpicolinic acid.[2] Optimization of the protocol for the 6-acetyl isomer is recommended to achieve similar results.

Step Reaction Starting Material Product Key Reagents Expected Yield (%) Expected Purity (%)
1Oxidation2-acetyl-6-methylpyridineThis compoundPotassium Permanganate (KMnO₄), Water~75-85>95

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-acetyl-6-methylpyridine in water start->dissolve add_kmno4 Add KMnO4 in portions dissolve->add_kmno4 reflux Reflux for 4-6 hours add_kmno4->reflux monitor Monitor by TLC reflux->monitor cool_filter Cool and filter MnO2 monitor->cool_filter Reaction complete acidify Acidify filtrate to pH 2-3 cool_filter->acidify precipitate Collect precipitate acidify->precipitate extract Extract aqueous layer with CH2Cl2 acidify->extract product This compound precipitate->product dry_concentrate Dry and concentrate organic layers extract->dry_concentrate dry_concentrate->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check reaction completion via TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize reaction time, temperature, or reagent stoichiometry incomplete->optimize_conditions check_workup Review work-up procedure complete->check_workup solution Improved Yield optimize_conditions->solution precipitation_issue Incomplete precipitation? check_workup->precipitation_issue adjust_ph Adjust pH for full precipitation precipitation_issue->adjust_ph Yes washing_loss Excessive washing? precipitation_issue->washing_loss No adjust_ph->solution minimize_wash Use minimal cold solvent for washing washing_loss->minimize_wash Yes washing_loss->solution No minimize_wash->solution

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Grignard Reactions with Picolinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving picolinic acid esters.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a picolinic acid ester is not initiating. What are the common causes and how can I resolve this?

A1: Failure to initiate is a common issue in Grignard reactions and can be attributed to several factors, particularly the passivating layer of magnesium oxide on the magnesium surface and the presence of moisture.[1]

  • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, typically ethers like THF or diethyl ether, must be anhydrous as they stabilize the Grignard reagent.[1][2][3][4] Any trace of water will quench the Grignard reagent.[3][4]

  • Activate the Magnesium: The magnesium turnings need to be activated to remove the passivating oxide layer.[1][3] Several methods can be employed:

    • Iodine: Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple color indicates activation.[1]

    • 1,2-Dibromoethane: A small amount can be added to initiate the reaction. The observation of ethylene bubbles signifies activation.[4]

    • Mechanical Activation: Grinding the magnesium turnings in a dry flask can also expose a fresh surface.

  • Check Reagent Quality: Ensure the halide used to prepare the Grignard reagent and the picolinic acid ester are pure and dry.

Q2: I am observing a low yield of the desired ketone/tertiary alcohol. What are the potential side reactions?

A2: Low yields in Grignard reactions with picolinic acid esters can be a result of several competing reactions. The primary culprits are often double addition to the ester, side reactions involving the pyridine nitrogen, and Wurtz coupling.

  • Double Addition: Grignard reagents readily react twice with esters to form tertiary alcohols.[5][6][7] The initially formed ketone is often more reactive than the starting ester, leading to a second addition.[8] To favor the formation of the ketone (mono-addition), consider using cryogenic temperatures (-40 °C to -78 °C) to slow down the second addition.

  • Pyridine Nitrogen Interference: The lone pair on the pyridine nitrogen can act as a Lewis base and coordinate with the magnesium of the Grignard reagent. This can deactivate the Grignard reagent or influence the regioselectivity of the addition. In some cases, nucleophilic attack on the pyridine ring itself can occur, especially with activated pyridine systems.

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted organic halide (R-X + R-MgX → R-R + MgX₂). Slow addition of the halide during Grignard reagent formation can minimize this.

  • Enolization: If the picolinic acid ester has acidic protons alpha to the carbonyl group, the Grignard reagent can act as a base, leading to enolate formation and recovery of the starting material after workup.[9]

Q3: How can I control the reaction to selectively obtain the ketone (mono-addition product) instead of the tertiary alcohol (double-addition product)?

A3: Selectively forming the ketone is a significant challenge due to the high reactivity of the intermediate ketone.[6][10] However, several strategies can be employed:

  • Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C) significantly slows down the rate of the second addition to the ketone, allowing for its isolation.

  • Inverse Addition: Slowly adding the Grignard reagent to a solution of the picolinic acid ester can help maintain a low concentration of the Grignard reagent, favoring mono-addition.

  • Use of a "Turbo-Grignard" Reagent: The use of Grignard reagents with added salts like LiCl (i-PrMgCl·LiCl) can sometimes improve selectivity in additions to carbonyls.

  • Use of a Milder Organometallic Reagent: In some cases, switching to a less reactive organometallic reagent, such as an organozinc or organocadmium compound, may provide better selectivity for the ketone.

Q4: The reaction mixture is turning dark brown or black. What does this indicate?

A4: A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black color might indicate decomposition of the Grignard reagent or significant side reactions, possibly due to overheating or the presence of impurities.[1] Ensure the reaction temperature is well-controlled, especially during the initial exothermic phase.

Q5: Should I be concerned about the Grignard reagent reacting with the pyridine nitrogen?

A5: Yes, the pyridine nitrogen can influence the reaction. The lone pair of electrons on the nitrogen can coordinate to the magnesium center of the Grignard reagent. This can have two main effects:

  • Deactivation: The coordination can reduce the nucleophilicity of the Grignard reagent, slowing down the desired reaction with the ester.

  • Directed Addition: The coordination can hold the Grignard reagent in proximity to the ester, potentially influencing the stereochemistry of the addition in chiral systems.

In cases where the pyridine ring is activated (e.g., as a pyridine N-oxide), direct addition of the Grignard reagent to the ring can occur.[1][2][4][11][12]

Q6: Are there any protecting groups I can use for the pyridine nitrogen?

A6: Yes, protecting the pyridine nitrogen can prevent unwanted side reactions. One common strategy is the formation of a pyridine N-oxide, which can then be reduced back to the pyridine after the Grignard reaction. Another option is the use of a borane protecting group (pyridine-borane complex), which can be removed under acidic conditions.

Troubleshooting Summary

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate 1. Wet glassware/solvents.[1][3][4] 2. Passive MgO layer on Mg.[1][3] 3. Impure reagents.1. Rigorously dry all equipment and solvents.[1] 2. Activate Mg with iodine, 1,2-dibromoethane, or mechanical grinding.[1][4] 3. Purify starting materials.
Low yield of desired product 1. Double addition to form tertiary alcohol.[5][6] 2. Wurtz coupling side reaction. 3. Reaction with pyridine nitrogen. 4. Enolization of the ester.[9]1. Use low temperatures (-78 °C); perform inverse addition. 2. Slow addition of halide during Grignard formation. 3. Consider using a protecting group for the nitrogen. 4. Use a less basic Grignard reagent if possible.
Formation of tertiary alcohol instead of ketone Ketone intermediate is more reactive than the starting ester.[8]1. Perform the reaction at very low temperatures (-78 °C). 2. Use exactly one equivalent of the Grignard reagent and add it slowly. 3. Consider using a Weinreb amide derivative of picolinic acid.
Darkening of the reaction mixture Decomposition of the Grignard reagent, possibly due to overheating or impurities.[1]1. Maintain careful temperature control. 2. Ensure high purity of all reagents and solvents.

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to a Picolinic Acid Ester to Favor Ketone Formation

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet. Flame-dry the entire apparatus under vacuum and cool under an inert atmosphere.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small amount of anhydrous THF or diethyl ether. Add a small portion of the organic halide (1.1 equivalents) dissolved in anhydrous ether/THF to the dropping funnel. Add a few drops to the magnesium and wait for initiation (disappearance of iodine color, gentle reflux). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour.

  • Grignard Addition: Cool the solution of the picolinic acid ester (1.0 equivalent) in anhydrous THF to -78 °C (dry ice/acetone bath). Slowly add the freshly prepared Grignard reagent via a cannula or dropping funnel to the ester solution over 1-2 hours, maintaining the temperature at -78 °C.

  • Quenching: After the addition is complete, stir the reaction at -78 °C for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Tertiary Alcohol via Double Grignard Addition

  • Apparatus and Grignard Formation: Follow steps 1 and 2 from Protocol 1, but use at least 2.2 equivalents of the organic halide and 2.4 equivalents of magnesium.

  • Grignard Addition: To the freshly prepared Grignard reagent at 0 °C (ice bath), add a solution of the picolinic acid ester (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Follow steps 5 and 6 from Protocol 1 for extraction, drying, and purification.

Visualizations

Grignard_Picolinate_Reaction Grignard Reaction with Picolinic Acid Ester cluster_reagents Reactants cluster_products Potential Products picolinate Picolinic Acid Ester intermediate1 Tetrahedral Intermediate picolinate->intermediate1 + R-MgX (1 eq.) grignard R-MgX grignard->intermediate1 ketone Pyridyl Ketone (Mono-addition) intermediate2 Alkoxide Intermediate ketone->intermediate2 + R-MgX (1 eq.) alcohol Tertiary Alcohol (Double-addition) intermediate1->ketone - Mg(OR')X intermediate2->alcohol + H₃O⁺ (Workup)

Caption: Reaction pathway for Grignard addition to a picolinic acid ester.

Troubleshooting_Workflow Troubleshooting Workflow cluster_no_reaction Initiation Troubleshooting cluster_low_yield Yield Optimization cluster_wrong_product Product Selectivity start Reaction Issue? no_reaction No Reaction / Initiation Failure start->no_reaction Yes low_yield Low Yield start->low_yield Yes wrong_product Incorrect Product start->wrong_product Yes check_anhydrous Verify Anhydrous Conditions no_reaction->check_anhydrous optimize_temp Optimize Temperature low_yield->optimize_temp control_stoichiometry Control Stoichiometry wrong_product->control_stoichiometry activate_mg Activate Magnesium check_anhydrous->activate_mg check_reagents Check Reagent Purity activate_mg->check_reagents slow_addition Slow Reagent Addition optimize_temp->slow_addition check_side_reactions Analyze for Side Products slow_addition->check_side_reactions protecting_group Use Protecting Group for N control_stoichiometry->protecting_group change_reagent Consider Alternative Reagent protecting_group->change_reagent

Caption: A logical workflow for troubleshooting common Grignard reaction issues.

Side_Reactions Potential Side Reactions cluster_side_products Undesired Products grignard Grignard Reagent (R-MgX) wurtz Wurtz Coupling Product (R-R) grignard->wurtz + R-X enol Enolate grignard->enol + Picolinate Ester (as base) n_adduct Pyridine Adduct grignard->n_adduct + Pyridine Nitrogen double_add Double Addition Product grignard->double_add + Ketone Intermediate

Caption: Common side reactions in Grignard reactions with picolinic acid esters.

References

Challenges in the functionalization of the pyridine ring in 6-Acetylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the 6-acetylpicolinic acid pyridine ring. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in functionalizing the pyridine ring of this compound?

A1: The functionalization of the pyridine ring in this compound presents several key challenges stemming from the inherent electronic properties of the pyridine nucleus, which are further complicated by the presence of both an electron-withdrawing acetyl group at the C6 position and a directing carboxylic acid group at the C2 position. The main difficulties include:

  • Regioselectivity: The pyridine nitrogen deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the C3 and C5 positions. Conversely, nucleophilic and radical substitutions are favored at the C2, C4, and C6 positions.[1][2] The interplay of the existing substituents makes achieving site-selectivity a primary hurdle.

  • Substrate Reactivity: The electron-deficient nature of the pyridine ring makes it inherently less reactive towards electrophilic aromatic substitution compared to benzene.[1][3] Harsh reaction conditions are often required, which can be incompatible with the functional groups present.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with transition metal catalysts, potentially leading to catalyst inhibition or altered reactivity and selectivity.[1][3]

  • Directing Group Influence: The carboxylic acid group at the C2 position can act as a directing group in certain reactions, such as palladium-catalyzed C-H activation, often favoring functionalization at adjacent positions.[4] This can be leveraged for selectivity but also complicates reactions targeting other sites.

Q2: Why am I seeing a mixture of C3 and C5 substituted products in my electrophilic substitution reaction?

A2: Achieving high regioselectivity in electrophilic aromatic substitution on the this compound ring is challenging. The pyridine nitrogen directs electrophiles to the C3 and C5 positions. The acetyl group at C6 is a meta-director and further deactivates the ring, while the carboxylic acid at C2 also directs meta (to C4 and C6, which are already substituted or sterically hindered). The electronic and steric environment often results in a mixture of C3 and C5 isomers, with the precise ratio depending on the specific electrophile and reaction conditions.

Q3: My palladium-catalyzed cross-coupling reaction is not working. What are the potential causes?

A3: Several factors can contribute to the failure of a palladium-catalyzed cross-coupling reaction with a this compound derivative. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3] Additionally, the carboxylic acid moiety can participate in undesired side reactions or chelate with the metal. It is also crucial to select the appropriate ligand and base combination to ensure efficient catalytic turnover. The choice of the leaving group on the pyridine ring (e.g., bromide, chloride) will also significantly impact reactivity.[5]

Q4: How can I achieve functionalization at the C4 position?

A4: The C4 position is electronically favored for nucleophilic and radical attack.[2][6] Strategies such as the Minisci reaction, which involves the addition of carbon-centered radicals to the protonated pyridine ring, can be effective for introducing alkyl or acyl groups at the C4 position.[7] Another approach involves the temporary dearomatization of the pyridine ring to alter its electronic properties and facilitate functionalization at otherwise inaccessible positions.[8][9]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Arylation
Symptom Potential Cause Troubleshooting Steps
Mixture of C3, C4, and C5 arylated products.Incorrect Catalyst/Ligand System: The choice of palladium source and ligand is critical for directing the C-H activation.1. Screen Ligands: Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. For C-H activation directed by the carboxylic acid, specific ligands are often required. 2. Vary Palladium Source: Try different palladium precursors such as Pd(OAc)₂, PdCl₂, or pre-formed catalysts.
Suboptimal Reaction Conditions: Temperature, solvent, and base can all influence the regiochemical outcome.1. Temperature Titration: Run the reaction at a range of temperatures to find the optimal balance between reactivity and selectivity. 2. Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities. 3. Base Optimization: The choice of base can be crucial. Screen common bases like K₂CO₃, Cs₂CO₃, and organic bases.
Competing Directing Effects: The acetyl and carboxylic acid groups may have conflicting directing effects under the reaction conditions.1. Protecting Groups: Consider temporarily protecting the carboxylic acid as an ester to mitigate its directing influence if another position is targeted.
Issue 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Symptom Potential Cause Troubleshooting Steps
Starting material is recovered, or only trace amounts of product are formed.Insufficient Ring Activation: For SNAr to occur, the pyridine ring must be sufficiently electron-deficient.1. N-Oxidation: Convert the pyridine to its N-oxide derivative. The N-oxide group is strongly electron-withdrawing and activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.[7] 2. Stronger Nucleophile: Use a more reactive nucleophile or increase its concentration.
Poor Leaving Group: The choice of leaving group is critical for SNAr reactions.1. Halogen Exchange: If using a chloro-substituted precursor, consider converting it to the more reactive bromo or iodo derivative. Interestingly, for some activated systems, fluoride can be an excellent leaving group.[7][10]
Inappropriate Solvent: The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).1. Solvent Selection: Use polar aprotic solvents such as DMF, DMSO, or NMP, which are known to facilitate SNAr reactions.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation Directed by the Picolinic Acid Moiety

This protocol is a generalized procedure based on common practices for directed C-H activation.[4][11]

Reaction:

  • Materials:

    • This compound (1.0 equiv)

    • Aryl halide (e.g., Aryl iodide, 1.2 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

    • Ligand (if required, e.g., PPh₃, 10 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., Toluene, DMA)

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the palladium catalyst, and the ligand (if used).

    • Add the solvent and stir for a few minutes to ensure dissolution.

    • Add the aryl halide and the base.

    • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Experimental Workflows

Troubleshooting_Low_Yield_Cross_Coupling start Low Yield in Cross-Coupling check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes screen_catalysts Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) check_catalyst->screen_catalysts No check_substrate Is the substrate suitable? check_conditions->check_substrate Yes vary_temp Optimize temperature check_conditions->vary_temp No change_leaving_group Use a more reactive halide (e.g., I > Br > Cl) check_substrate->change_leaving_group No success Improved Yield check_substrate->success Yes screen_catalysts->check_conditions screen_ligands Screen ligand library (e.g., phosphines, NHCs) vary_base Optimize base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) vary_temp->vary_base vary_base->check_substrate protect_acid Protect carboxylic acid as ester change_leaving_group->protect_acid protect_acid->success

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Regioselectivity_Strategy start Desired Functionalization Position? c3_c5 C3 or C5 Position start->c3_c5 Electrophilic Attack c4 C4 Position start->c4 Radical/Nucleophilic Attack c_adjacent Position adjacent to COOH start->c_adjacent Directed C-H Activation electrophilic Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) c3_c5->electrophilic radical Radical Substitution (e.g., Minisci Reaction) c4->radical dom Directed ortho-Metalation (DoM) or C-H Activation c_adjacent->dom

Caption: Decision-making guide for regioselective functionalization strategies.

References

Stability and storage conditions for 6-Acetylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Acetylpicolinic Acid

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a cool, dry place in a tightly sealed container.[1] To maximize shelf life, it is advisable to store the compound away from sources of heat and ignition.

Q2: How should I handle this compound upon receipt?

A2: Upon receipt, the compound should be stored in its original container in a designated cool and dry area. It is important to minimize exposure to atmospheric moisture and air by keeping the container tightly closed.[2][3][4]

Q3: Is this compound sensitive to light?

Q4: What is the general chemical stability of this compound?

A4: this compound is a stable compound under standard laboratory conditions.[3] However, as a carboxylic acid, it may react with strong bases. It should also be kept away from strong oxidizing agents, strong reducing agents, and strong acids.[1][2]

Q5: At what temperature should I store this compound?

A5: The product is chemically stable under standard ambient conditions (room temperature).[3] For general storage, a cool, dry place is recommended.[1] Specific supplier recommendations may vary, but typically storage at room temperature is acceptable.

Quantitative Data Summary

The following table summarizes the known physical and storage parameters for this compound.

ParameterValue/RecommendationSource
CAS Number 122637-39-2[1][5][6]
Molecular Formula C₈H₇NO₃[1][5][6]
Molecular Weight 165.15 g/mol [6]
Melting Point 137°C[1]
Appearance White to off-white crystalline solid[7]
Solubility Slightly soluble in water[1]
Recommended Storage Store in a cool, dry place.[1]
Container Tightly sealed container.[1][2][3]
Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids and bases.[1][2][7]

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments involving this compound.

Guide 1: Unexpected Experimental Results or Compound Degradation

If you are observing inconsistent results or suspect that your compound has degraded, please follow the troubleshooting workflow below.

Troubleshooting_Degradation start Start: Unexpected Results check_storage Verify Storage Conditions (Cool, Dry, Tightly Sealed) start->check_storage check_handling Review Handling Procedures (Minimal exposure to air/moisture) check_storage->check_handling check_incompatibilities Check for Incompatible Substances (Strong acids/bases, oxidizing/reducing agents) check_handling->check_incompatibilities test_purity Perform Purity Analysis (e.g., HPLC, NMR) check_incompatibilities->test_purity purity_ok Purity Confirmed test_purity->purity_ok  Yes purity_bad Degradation Detected test_purity->purity_bad  No investigate_protocol Investigate Experimental Protocol (Solvent, pH, temperature) purity_ok->investigate_protocol procure_new Procure a New Batch of Compound purity_bad->procure_new end_ok End: Proceed with Experiment investigate_protocol->end_ok end_replace End: Replace Compound procure_new->end_replace

Troubleshooting workflow for unexpected experimental results.

Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general protocol to assess the purity of this compound. The exact conditions may need to be optimized for your specific instrument and column.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

      • Start with 95% A and 5% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Analyze the chromatogram for the presence of the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The appearance of new, more polar peaks could suggest hydrolysis of the acetyl group or other degradation pathways.

Guide 2: Factors Affecting Stability

Understanding the factors that can influence the stability of this compound is crucial for designing robust experiments and ensuring the integrity of your results.

Stability_Factors compound This compound (Stable Solid) storage Storage Conditions compound->storage experimental Experimental Conditions compound->experimental temp Temperature (Store in a cool place) storage->temp moisture Moisture/Humidity (Store in a dry place) storage->moisture light Light Exposure (Protect from light) storage->light air Atmospheric Oxygen (Keep container sealed) storage->air ph pH of Solution (Avoid strong acids/bases) experimental->ph solvents Solvent Choice (Ensure compatibility) experimental->solvents reagents Other Reagents (Avoid strong oxidizers/reducers) experimental->reagents

Factors influencing the stability of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 6-Acetylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 6-Acetylpicolinic acid in organic solvents.

Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my desired organic solvent. What are the first steps I should take?

A1: The initial approach to troubleshooting the poor solubility of this compound should be systematic. Start by verifying the purity of both the compound and the solvent. Impurities can significantly impact solubility. Next, consider the polarity of your solvent. The "like dissolves like" principle is a fundamental concept in solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, with its carboxylic acid and acetyl groups, possesses polar characteristics. Therefore, it is expected to have better solubility in more polar organic solvents.

Q2: I've tried a range of solvents with varying polarities, but the solubility is still insufficient for my needs. What other strategies can I employ?

A2: If single-solvent systems are not effective, several other techniques can be used to enhance the solubility of this compound. These include co-solvency, pH adjustment, and temperature modification.

  • Co-solvency: This involves adding a miscible co-solvent to the primary solvent to alter the overall polarity of the solvent system. By creating a solvent blend, you can fine-tune the polarity to better match that of this compound, thereby increasing its solubility.

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In its protonated (neutral) form at low pH, it is generally less soluble in aqueous and highly polar protic solvents. By increasing the pH with a suitable base, you can deprotonate the carboxylic acid to form a more soluble salt.[1][2] This principle can also be applied in some polar organic solvent systems, particularly those containing some amount of water.

  • Temperature Modification: For many compounds, solubility increases with temperature. Gently heating the solvent while stirring can help dissolve more of the compound. However, it is crucial to ensure that this compound is stable at elevated temperatures to avoid degradation.

Q3: Can I use salt formation to improve solubility in organic solvents?

A3: Yes, forming a salt of this compound can significantly enhance its solubility, particularly in more polar organic solvents. By reacting the acidic proton of the carboxylic acid group with a base, you form a salt which is often more polar than the free acid. Common bases for this purpose include sodium hydroxide, potassium hydroxide, or organic amines like triethylamine. The resulting salt may then be soluble in solvents where the free acid is not.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: While specific experimental data for this compound is not extensively published, we can infer its likely solubility based on its structure and the behavior of similar compounds like picolinic acid. It is expected to have limited solubility in non-polar solvents and moderate to good solubility in polar aprotic and protic solvents. For illustrative purposes, the following table presents hypothetical solubility data.

Data Presentation: Hypothetical Solubility of this compound at 25°C

SolventSolvent Polarity (Dielectric Constant)Hypothetical Solubility (mg/mL)
Hexane1.88< 0.1
Toluene2.38< 0.5
Dichloromethane9.081 - 5
Acetone20.710 - 20
Ethanol24.620 - 40
Methanol32.730 - 50
Dimethyl Sulfoxide (DMSO)47.0> 100
Water80.1> 200 (as sodium salt)

Q2: How do I choose an appropriate co-solvent?

A2: An effective co-solvent should be miscible with the primary solvent and have a polarity that, when blended, creates a more favorable environment for the solute. For increasing the solubility of a polar compound like this compound in a less polar solvent, a more polar co-solvent should be added. Conversely, to dissolve it in a very polar solvent where it might be aggregating, a less polar co-solvent could potentially help. It is often a matter of empirical testing to find the optimal co-solvent and ratio.

Q3: What are the potential downsides of using co-solvents or pH adjustment?

A3: While effective, these methods have potential drawbacks. Co-solvents can affect the outcome of biological assays or chemical reactions. It is always necessary to run appropriate controls with the solvent/co-solvent mixture alone. Similarly, pH adjustment can alter the properties of your experimental system and may not be suitable for all applications. The stability of this compound at different pH values should also be considered.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

Objective: To determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

  • Seal the vial and place it on a magnetic stirrer or shaker at a constant temperature (e.g., 25°C).

  • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the supernatant to determine the equilibrium solubility.

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To systematically evaluate the effect of a co-solvent on the solubility of this compound.

Materials:

  • This compound

  • Primary organic solvent

  • Co-solvent

  • Equipment from Protocol 1

Methodology:

  • Prepare a series of solvent blends with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30, etc.).

  • For each solvent blend, determine the equilibrium solubility of this compound following the steps outlined in Protocol 1.

  • Plot the solubility of this compound as a function of the co-solvent percentage.

  • Identify the co-solvent ratio that provides the optimal solubility for your application.

Protocol 3: Solubility Enhancement by pH Adjustment

Objective: To increase the solubility of this compound in a polar protic solvent (e.g., water, ethanol) by forming a salt.

Materials:

  • This compound

  • Selected polar protic solvent

  • A suitable base (e.g., 1 M Sodium Hydroxide)

  • pH meter

  • Equipment from Protocol 1

Methodology:

  • Prepare a suspension of this compound in the chosen solvent.

  • While stirring, slowly add the base dropwise.

  • Monitor the pH of the solution using a pH meter.

  • Continue adding the base until the this compound is fully dissolved.

  • Record the final pH of the solution.

  • To quantify the solubility at different pH values, prepare a series of buffered solutions at various pH levels and determine the equilibrium solubility in each as described in Protocol 1.

Mandatory Visualizations

Caption: A workflow for systematically enhancing the solubility of this compound.

Troubleshooting_Logic Troubleshooting Logic for Solubility Issues start Compound Insoluble is_polar_solvent Is the solvent polar? start->is_polar_solvent try_polar Try a more polar solvent (e.g., Methanol, DMSO) is_polar_solvent->try_polar No is_protic Is a protic solvent acceptable? is_polar_solvent->is_protic Yes try_polar->is_protic try_less_polar Try a less polar aprotic solvent (e.g., Acetone, Dichloromethane) try_ph Try pH adjustment (Protocol 3) is_protic->try_ph Yes is_cosolvent_ok Is a co-solvent acceptable for the application? is_protic->is_cosolvent_ok No try_ph->is_cosolvent_ok try_cosolvent Try co-solvency (Protocol 2) is_cosolvent_ok->try_cosolvent Yes consider_temp Is the compound thermally stable? is_cosolvent_ok->consider_temp No try_cosolvent->consider_temp try_heating Try gentle heating consider_temp->try_heating Yes end Consult further literature or consider derivatization consider_temp->end No try_heating->end If still insoluble

Caption: A decision tree for troubleshooting the poor solubility of this compound.

References

Preventing decomposition of acetyl-substituted pyridine compounds during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with acetyl-substituted pyridine compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the stability and reactivity of these important chemical intermediates.

Frequently Asked Questions (FAQs)

Q1: My reaction with a 2-acetylpyridine substrate is giving a low yield and multiple unidentified byproducts. What could be the primary cause?

A1: Low yields and byproduct formation when using 2-acetylpyridine substrates often stem from the inherent reactivity of the acetyl group's α-protons (the protons on the methyl group). These protons are acidic due to their position next to both the electron-withdrawing carbonyl group and the pyridine ring.[1] This increased acidity can lead to several competing side reactions, primarily enolization, which can be catalyzed by both acids and bases.[2][3] The resulting enolate is a reactive intermediate that can participate in undesired aldol condensations, Michael additions, or other reactions, leading to a complex mixture of products.[4]

Key factors that promote decomposition include:

  • Strong Bases: Strong bases (e.g., LDA, NaH) can rapidly and irreversibly deprotonate the α-carbon, leading to high concentrations of the enolate and promoting side reactions.[5]

  • High Temperatures: Elevated temperatures can provide the activation energy for decomposition pathways and accelerate the rate of undesired side reactions.

  • Presence of Electrophiles: The enolate form is nucleophilic and can react with electrophiles present in the reaction mixture, including unreacted starting material.

Q2: I am performing a Grignard reaction on a 4-acetylpyridine, but I'm observing significant decomposition and recovery of starting material. How can I improve this transformation?

A2: Grignard reagents are powerful nucleophiles but are also very strong bases.[6][7] The primary issue in this scenario is likely an acid-base reaction between the Grignard reagent and the acidic α-protons of the acetyl group. This deprotonation consumes the Grignard reagent and generates the corresponding enolate of 4-acetylpyridine, which is unreactive toward further nucleophilic attack by the Grignard reagent.

To mitigate this, consider the following strategies:

  • Inverse Addition: Add the Grignard reagent slowly to a solution of the 4-acetylpyridine at a low temperature (e.g., -78 °C). This keeps the concentration of the Grignard reagent low at any given time, favoring nucleophilic addition over deprotonation.

  • Use of a Lewis Acid: Adding a Lewis acid that can coordinate to the carbonyl oxygen and pyridine nitrogen (e.g., CeCl₃) can enhance the electrophilicity of the carbonyl carbon, making nucleophilic addition faster than the competing deprotonation.

  • Protecting Group Strategy: Temporarily convert the ketone into a non-enolizable functional group, such as an acetal (ketal).[8][9] This protecting group is stable to the Grignard reagent. After the desired reaction on another part of the molecule is complete, the ketone can be regenerated by acidic workup.[8][9]

Q3: During a Suzuki-Miyaura cross-coupling reaction with a bromo-acetylpyridine, I am seeing significant debromination and low conversion. What adjustments should I make?

A3: Low conversion and debromination in Suzuki-Miyaura couplings involving pyridines are common challenges.[10] The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[10][11] Debromination is a frequent side reaction, often exacerbated by catalyst systems or reaction conditions.

Optimization Strategies:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands). These ligands can stabilize the palladium center and promote the desired reductive elimination step over side reactions.[10][11]

  • Base Selection: The choice of base is critical. While stronger bases can sometimes improve rates, they can also promote decomposition. A systematic screen of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[10]

  • Solvent System: The solvent can influence both solubility and catalyst activity. Mixtures of solvents like toluene/water or dioxane/water are often effective.[12][13]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C) to minimize thermal decomposition.[10]

Troubleshooting Guide: Low Yield in Acetylpyridine Reactions

Use the following decision tree to diagnose and resolve issues leading to low product yield.

TroubleshootingFlow start Low Yield / Decomposition Observed q1 What is the reaction type? start->q1 a1 Organometallic Addition (e.g., Grignard, Organolithium) q1->a1 Organometallic a2 Cross-Coupling (e.g., Suzuki, Stille) q1->a2 Coupling a3 Base-Catalyzed Reaction (e.g., Aldol, Condensation) q1->a3 Base-Catalyzed t1 Issue: Competing deprotonation by strong base. a1->t1 t2 Issue: Catalyst inhibition/ deactivation by pyridine N. a2->t2 t3 Issue: Uncontrolled enolate formation and side reactions. a3->t3 s1 Solution: 1. Use inverse addition at low temp (-78°C). 2. Add a Lewis Acid (e.g., CeCl3). 3. Use a ketone protecting group (acetal). t1->s1 s2 Solution: 1. Use bulky, e--rich phosphine ligands. 2. Screen bases (K2CO3, Cs2CO3). 3. Ensure rigorous degassing of solvents. t2->s2 s3 Solution: 1. Use a weaker, non-nucleophilic base. 2. Control stoichiometry carefully. 3. Lower reaction temperature. t3->s3

Caption: Troubleshooting decision tree for low-yield reactions.

Data Presentation: Impact of Reaction Conditions

The stability of acetyl-substituted pyridines is highly dependent on the reaction conditions. The following tables provide a summary of how different parameters can affect reaction outcomes.

Table 1: Effect of Base on a Grignard Addition to 4-Acetylpyridine

EntryGrignard ReagentAdditiveTemperature (°C)Yield of Alcohol (%)Recovered SM (%)
1MeMgBr (1.2 eq)None02565
2MeMgBr (1.2 eq)None-786820
3MeMgBr (1.2 eq)CeCl₃ (1.2 eq)-78855
4MeLi (1.2 eq)None-785530

Table 2: Optimization of Suzuki Coupling for 2-Bromo-5-acetylpyridine

EntryPd Catalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventYield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O35
2Pd₂(dba)₃ (1)SPhos (2)K₂CO₃Toluene/H₂O78
3Pd₂(dba)₃ (1)SPhos (2)Cs₂CO₃Dioxane91[10]
4PdCl₂(dppf) (2)-K₃PO₄Dioxane/H₂O84

Experimental Protocols

Protocol 1: Acetal Protection of 4-Acetylpyridine

This protocol describes the formation of a ketal to protect the acetyl group prior to a reaction sensitive to enolization.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 4-acetylpyridine (1.0 eq), ethylene glycol (1.5 eq), and p-toluenesulfonic acid (0.05 eq) to toluene. B 2. Equip flask with a Dean-Stark apparatus. A->B C 3. Heat mixture to reflux. Water is collected in the Dean-Stark trap. B->C D 4. Monitor reaction by TLC or GC-MS until starting material is consumed. C->D E 5. Cool to RT. Wash with saturated NaHCO3 (aq) and then brine. D->E F 6. Dry organic layer over Na2SO4, filter, and concentrate. E->F G 7. Purify via column chromatography. F->G

Caption: Experimental workflow for acetal protection.

Detailed Steps:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add toluene (approx. 0.2 M concentration relative to the pyridine). Add 4-acetylpyridine (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is fully consumed.

  • Workup: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Decomposition Pathway Visualization

Proposed Decomposition Pathway via Base-Catalyzed Enolization

The following diagram illustrates a common decomposition route for acetylpyridines under basic conditions, leading to aldol-type byproducts.

DecompositionPathway cluster_main Base-Catalyzed Decomposition Start Acetylpyridine O CH3 Enolate Enolate Intermediate O- CH2 Start->Enolate + B- Base Base (B:-) Enolate->Base + BH Aldol Aldol Adduct Dimerization Product Enolate->Aldol + Acetylpyridine (Electrophile)

Caption: Simplified pathway of base-catalyzed self-condensation.

References

Technical Support Center: HPLC Analysis of 6-Acetylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 6-Acetylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the analysis of this polar acidic compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC analysis of this compound?

A1: this compound is a polar and acidic compound, which presents several challenges in reversed-phase HPLC. The primary difficulty is achieving adequate retention on standard non-polar stationary phases like C18.[1][2] Poor retention can lead to co-elution with the solvent front, inaccurate quantification, and poor peak shape. Additionally, as an acidic compound, its ionization state is pH-dependent, which can significantly impact retention and peak shape if the mobile phase pH is not carefully controlled.[3]

Q2: What is a good starting point for column selection?

A2: For polar acidic compounds like this compound, a standard C18 or C8 column can be a starting point, but specialized columns often provide better results.[3] Consider using columns designed for enhanced retention of polar compounds, such as those with polar-embedded or polar-endcapped stationary phases.[3] Mixed-mode columns that offer both reversed-phase and ion-exchange interactions can also be highly effective for separating polar, ionizable compounds.[1][4]

Q3: How does mobile phase pH affect the analysis?

A3: The pH of the mobile phase is a critical parameter. To enhance retention in reversed-phase HPLC, it is generally recommended to adjust the mobile phase pH to be at least one to two pH units below the pKa of the acidic analyte.[3] This suppresses the ionization of the carboxylic acid group on the picolinic acid moiety, making the molecule less polar and increasing its interaction with the non-polar stationary phase.[3] For consistent results, using a buffer is crucial to maintain a stable pH.[5][6]

Q4: Which organic modifier, acetonitrile or methanol, is better for this analysis?

A4: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and lower UV cutoff, which can be advantageous.[5] However, methanol can offer different selectivity for certain compounds.[7] The choice between the two may depend on the specific column and other method parameters. It is often beneficial to screen both during method development to determine which provides better peak shape and resolution.

Q5: My peak is tailing. What are the possible causes and solutions?

A5: Peak tailing for acidic compounds is often caused by interactions with residual silanols on the silica-based stationary phase or by the compound being in a mixed ionization state.[3]

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the pH is low enough to fully protonate the this compound.

    • Use a High-Purity Column: Modern, high-purity silica columns with minimal residual silanols can reduce tailing.

    • Consider Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[3][8]

    • Sample Solvent: Dissolve the sample in the mobile phase whenever possible to avoid solvent mismatch effects.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Retention Analyte is too polar for the column/mobile phase combination. Mobile phase pH is too high, causing the analyte to be ionized. Phase collapse of the C18 column due to a highly aqueous mobile phase.Use a polar-embedded or polar-endcapped C18 column, or a HILIC column.[3] Lower the mobile phase pH using an acidic modifier (e.g., formic acid, phosphoric acid). Ensure the organic content in the mobile phase is at least 5% or use an aqueous-compatible column.[3]
Peak Fronting Sample overload. Sample solvent is stronger than the mobile phase.Reduce the sample concentration or injection volume.[8] Dissolve the sample in the initial mobile phase or a weaker solvent.[3]
Split Peaks Partially clogged column frit or void in the column packing. Co-elution with an interfering compound. Sample solvent incompatibility.Reverse flush the column. If the problem persists, replace the column.[9] Adjust the mobile phase composition or gradient to improve resolution. Ensure the sample is fully dissolved in a compatible solvent.[10]
Baseline Noise or Drift Impurities in the mobile phase or improper degassing. Detector instability. Column contamination.Use high-purity solvents and degas the mobile phase.[8] Allow the detector lamp to warm up sufficiently. Flush the column with a strong solvent.[10]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate. Unstable column temperature. Insufficient column equilibration. Mobile phase pH near the analyte's pKa.Check pump performance and ensure proper mobile phase mixing.[11] Use a column oven for temperature control.[12] Equilibrate the column for a sufficient time before injection. Adjust the mobile phase pH to be well below the analyte's pKa for robust results.[13]

Experimental Protocols

Starting Method for HPLC Analysis of this compound

This protocol provides a robust starting point for method development. Optimization will likely be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a mixture of water and acetonitrile.

  • Dilute the stock solution to the desired working concentrations using the initial mobile phase as the diluent.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulates.[12]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

  • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).

3. Chromatographic Conditions:

Parameter Suggested Condition
Column Polar-embedded or Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Start with a scouting gradient: 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-19 min: 95-5% B19-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 270 nm (based on the pyridine chromophore)
Injection Volume 5-10 µL

Visualizations

HPLC Method Development Workflow

hplc_workflow cluster_prep Preparation cluster_method Method Development cluster_analysis Analysis & Validation sample_prep Sample Preparation (Dissolve & Filter) column_select Column Selection (e.g., Polar-Embedded C18) sample_prep->column_select mobile_phase_prep Mobile Phase Preparation (Buffer & Degas) mobile_phase_prep->column_select gradient_scout Gradient Scouting (5-95% Organic) column_select->gradient_scout optimization Optimization (Gradient, pH, Temp) gradient_scout->optimization run_analysis Run Analysis optimization->run_analysis data_processing Data Processing (Integration & Quantification) run_analysis->data_processing validation Method Validation data_processing->validation validation->optimization Re-optimize if needed

Caption: A typical workflow for developing an HPLC method for a new compound.

Troubleshooting Logic for Poor Peak Shape

troubleshooting_peak_shape start Poor Peak Shape Observed check_tailing Is it Tailing? start->check_tailing check_fronting Is it Fronting? check_tailing->check_fronting No tailing_causes Causes: - Secondary Interactions (Silanols) - Mixed Ionization State - Column Overload check_tailing->tailing_causes Yes check_split Is it Split? check_fronting->check_split No fronting_causes Causes: - Column Overload - Strong Sample Solvent check_fronting->fronting_causes Yes split_causes Causes: - Clogged Frit / Column Void - Sample Solvent Mismatch check_split->split_causes Yes end Peak Shape Improved check_split->end No / Other Issue tailing_solutions Solutions: - Lower Mobile Phase pH - Use End-capped Column - Reduce Sample Load tailing_causes->tailing_solutions fronting_solutions Solutions: - Reduce Sample Load - Dissolve Sample in Mobile Phase fronting_causes->fronting_solutions split_solutions Solutions: - Reverse Flush / Replace Column - Match Sample Solvent split_causes->split_solutions tailing_solutions->end fronting_solutions->end split_solutions->end

Caption: A decision tree for troubleshooting common peak shape problems in HPLC.

References

Validation & Comparative

Structure-Activity Relationship (SAR) of Picolinic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of picolinic acid analogs, with a focus on a well-documented case study: the development of dipicolinic acid derivatives as inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1). While specific SAR studies on 6-acetylpicolinic acid analogs are limited in publicly available literature, the principles derived from closely related structures, such as dipicolinic acid, offer valuable insights for the rational design of novel enzyme inhibitors.

Comparison of Inhibitory Activity of Dipicolinic Acid Analogs

The following table summarizes the in vitro inhibitory activity of a series of dipicolinic acid (DPA) analogs against various metallo-β-lactamases (MBLs). The data highlights how modifications to the core DPA scaffold influence potency and selectivity.

CompoundR GroupNDM-1 IC50 (µM)IMP-1 IC50 (µM)VIM-2 IC50 (µM)
DPA -COOH0.1801.50.360
Analog 1 -CONHOH0.0800.90.250
Analog 2 -CSNHOH0.1201.10.300
Analog 3 -CO-NH-Ph>100>100>100
Analog 4 -CO-NH-(4-OH-Ph)507560
Analog 5 -CO-NH-(2-pyridyl)254030

Data presented is a representative compilation from published studies. Actual values may vary based on experimental conditions.

Experimental Protocols

Metallo-β-Lactamase (MBL) Inhibition Assay

A detailed understanding of the experimental methodology is crucial for interpreting SAR data. The following is a typical protocol for assessing the inhibitory activity of compounds against MBLs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified MBL enzymes (e.g., NDM-1, IMP-1, VIM-2).

Materials:

  • Purified MBL enzyme

  • Substrate: Nitrocefin

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 50 µM ZnCl2, 0.01% Triton X-100

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • A solution of the MBL enzyme is prepared in the assay buffer to a final concentration of 2 nM.

  • Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer.

  • In a 96-well plate, 50 µL of the enzyme solution is added to each well.

  • 50 µL of the diluted test compound is added to the respective wells, and the plate is incubated at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • The reaction is initiated by adding 100 µL of a 100 µM nitrocefin solution in assay buffer to each well.

  • The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at 486 nm over time using a microplate reader.

  • The initial reaction rates are calculated for each compound concentration.

  • The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Experimental Workflows

The following diagrams illustrate key concepts and processes in the study of picolinic acid-based MBL inhibitors.

G cluster_0 Mechanism of MBL Inhibition MBL MBL-Zn(II) Ternary MBL-Zn(II)-Inhibitor Ternary Complex MBL->Ternary Ternary Complex Formation Stripped Apo-MBL + Zn(II)-Inhibitor MBL->Stripped Metal Ion Stripping DPA DPA Analog DPA->Ternary DPA->Stripped

Caption: Mechanisms of Metallo-β-Lactamase Inhibition.

G cluster_1 Fragment-Based Drug Discovery (FBDD) Workflow Lib Fragment Library Screening Hit Hit Identification (e.g., Dipicolinic Acid) Lib->Hit Biophysical/Biochemical Assays SAR SAR by Chemical Elaboration Hit->SAR Synthesis of Analogs Lead Lead Optimization SAR->Lead Iterative Design & Testing Candidate Preclinical Candidate Lead->Candidate

Caption: FBDD Workflow for Inhibitor Discovery.

Structure-Activity Relationship Insights

The SAR studies of dipicolinic acid analogs as MBL inhibitors reveal several key principles:

  • The Carboxylic Acid Groups are Key: The two carboxylic acid moieties on the pyridine ring are crucial for chelating the active site zinc ions of the metallo-β-lactamase.

  • Modifications at the 4-Position: Substitution at the 4-position of the pyridine ring significantly impacts inhibitory potency. Small, polar groups tend to be more favorable than large, nonpolar groups. For instance, replacing a carboxylic acid with a hydroxamic acid (Analog 1) can enhance potency.

  • Amide Derivatives: Conversion of one of the carboxylic acids to an amide can drastically alter activity. Unsubstituted amides or those with simple alkyl or phenyl groups often lead to a loss of activity (Analog 3). However, the introduction of specific functionalities on the amide's phenyl ring, such as a hydroxyl group (Analog 4) or a pyridyl ring (Analog 5), can restore or even modulate activity, suggesting the exploration of additional binding pockets.

  • Mechanism of Inhibition: The nature of the substituents can influence the mechanism of inhibition. Some analogs act by forming a stable ternary complex with the enzyme and its zinc ions, while others may function by stripping the essential zinc ions from the active site.[1]

Implications for this compound Analogs

While direct SAR data for this compound analogs is not extensively available, we can extrapolate potential research directions based on the findings for dipicolinic acid:

  • The Acetyl Group as a Scaffold Anchor: The acetyl group at the 6-position, in conjunction with the carboxylic acid at the 2-position, could also serve as a metal-binding pharmacophore, similar to the two carboxyl groups in dipicolinic acid.

  • Modifications of the Acetyl Group: The methyl of the acetyl group is a prime site for chemical modification. Derivatization at this position could be explored to probe for additional interactions within an enzyme's active site. For example, conversion to an enolate could provide a different geometry for metal chelation, or substitution on the methyl group could introduce functionalities that interact with nearby amino acid residues.

  • Exploring Different Biological Targets: While the focus here has been on MBLs, the picolinic acid scaffold is known to interact with a variety of biological targets. The unique electronic and steric properties of a this compound scaffold may offer selectivity for different classes of enzymes or receptors.

References

A Comparative Guide to Validated Analytical Methods for 6-Acetylpicolinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 6-Acetylpicolinic acid, a key chemical entity, is paramount for ensuring product quality, safety, and efficacy in various stages of pharmaceutical development. This guide provides an objective comparison of two robust analytical methods for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is supported by detailed experimental data and protocols to facilitate informed decision-making for your analytical needs.

Comparative Analysis of Analytical Methods

The choice between RP-HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

ParameterRP-HPLC-UV MethodLC-MS/MS Method
Principle Separation based on polarity with direct UV detection.Separation based on polarity followed by mass-based detection of precursor and product ions.
Linearity (r²) ≥ 0.999≥ 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mL
Primary Advantage Simplicity, cost-effectiveness, and robust for routine quality control.High sensitivity and selectivity, ideal for complex matrices and trace-level quantification.
Primary Disadvantage Lower sensitivity compared to LC-MS/MS.Higher equipment cost and complexity.

Visualizing the Analytical Workflow

A fundamental understanding of the experimental and validation workflow is crucial for successful implementation.

Analytical_Method_Validation_Workflow cluster_Prep Preparation cluster_Acquisition Data Acquisition cluster_Validation Method Validation Standard_Preparation Standard Solution Preparation Chromatographic_Separation Chromatographic Separation (HPLC/LC) Standard_Preparation->Chromatographic_Separation Sample_Preparation Sample Preparation Sample_Preparation->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Linearity_Range Linearity & Range Detection->Linearity_Range Accuracy Accuracy Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision Specificity Specificity Detection->Specificity LOD_LOQ LOD & LOQ Detection->LOD_LOQ Robustness Robustness Detection->Robustness

General workflow for analytical method validation.

Experimental Protocols

Detailed methodologies for the RP-HPLC-UV and LC-MS/MS methods are provided below to enable replication and adaptation.

RP-HPLC-UV Method

This method is valued for its simplicity and is widely used for routine analysis and quality control.

a. Standard and Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

b. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm[1]

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a gradient or isocratic elution. A common starting point is a 70:30 (v/v) mixture of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL[1]

c. Validation Procedure

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient.[2]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at different concentration levels.[2][3]

  • Precision: Assess repeatability by analyzing multiple preparations of the same sample on the same day and intermediate precision by repeating the analysis on a different day or with a different analyst.[2]

  • LOD & LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]

LC-MS/MS Method

This method offers superior sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices or for trace-level quantification.

a. Standard and Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound and an internal standard (e.g., an isotopically labeled analog) in an appropriate solvent like methanol or acetonitrile.

  • Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is typically required. For instance, add acetonitrile to the sample, vortex, and centrifuge to precipitate proteins. The supernatant is then diluted and injected.

b. LC-MS/MS Conditions

  • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.

  • Column: A C18 or similar reversed-phase column with smaller particle size (e.g., 1.8 µm).

  • Mobile Phase: Similar to the HPLC-UV method, a gradient of 0.1% formic acid in water and acetonitrile is commonly used.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on which provides a better signal for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

c. Validation Procedure The validation parameters (linearity, accuracy, precision, LOD, and LOQ) are assessed similarly to the HPLC-UV method, but with a focus on the lower concentration ranges achievable with this technique.[5]

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific analytical requirements. The RP-HPLC-UV method is a reliable and cost-effective option for routine quality control where high sensitivity is not a primary concern. For applications demanding lower detection limits, such as in pharmacokinetic studies or impurity profiling, the LC-MS/MS method provides a significant advantage in sensitivity and selectivity.

References

Potent Inhibition of Metallo-β-Lactamases by Picolinic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new class of inhibitors based on the dipicolinic acid scaffold demonstrates significant promise in combating antibiotic resistance by targeting metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad range of β-lactam antibiotics. Researchers have synthesized and evaluated a series of dipicolinic acid (DPA) derivatives, revealing potent inhibitory activity against several MBLs, including New Delhi metallo-β-lactamase-1 (NDM-1), Imipenemase-1 (IMP-1), and Verona integron-encoded metallo-β-lactamase-2 (VIM-2).[1][2][3][4] This guide provides a comparative analysis of the efficacy of these inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy of Dipicolinic Acid-Based Inhibitors

The inhibitory activities of various DPA derivatives were assessed against different MBLs. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, were determined to compare the potency of these compounds. A lower IC50 value indicates a more potent inhibitor.

Fragment-based drug discovery (FBDD) was utilized to identify a new class of inhibitors for NDM-1, IMP-1, and VIM-2, based on the 2,6-dipicolinic acid (DPA) scaffold.[2][3][4] Through structure-activity relationship (SAR) analysis of several synthesized libraries, inhibitor 36 was identified as a highly potent and selective inhibitor of MBLs.[2][3][4]

InhibitorTarget EnzymeIC50 (nM)
Inhibitor 36 NDM-180
L-captoprilNDM-1~8000
D-captoprilNDM-1~200000

Table 1: Comparison of the in vitro inhibitory potency (IC50) of selected inhibitors against New Delhi metallo-β-lactamase-1 (NDM-1). Data sourced from[4].

Notably, inhibitor 36 exhibits a significantly lower IC50 value against NDM-1 compared to the repurposed hypertension drug, L-captopril, and its stereoisomer, D-captopril.[4] Furthermore, when co-administered with inhibitor 36 , the minimum inhibitory concentrations (MICs) of the antibiotic imipenem against clinical isolates of Escherichia coli and Klebsiella pneumoniae harboring NDM-1 were reduced to susceptible levels.[2][3] This demonstrates the potential of these DPA derivatives to restore the efficacy of existing β-lactam antibiotics.

The mechanism of inhibition for these compounds can vary. While DPA itself has a tendency to chelate metal ions from NDM-1, the more potent inhibitor 36 forms a stable ternary complex with the enzyme and its essential zinc ions (NDM-1:Zn(II):inhibitor).[2][3] This was confirmed through various spectroscopic and biophysical techniques, including 1H NMR, electron paramagnetic resonance (EPR) spectroscopy, equilibrium dialysis, intrinsic tryptophan fluorescence emission, and UV-vis spectroscopy.[2][3]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the inhibitory efficacy of the dipicolinic acid derivatives.

Inhibition of Metallo-β-Lactamase Activity Assay:

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific metallo-β-lactamase.

Materials:

  • Purified metallo-β-lactamase (e.g., NDM-1)

  • Substrate: Nitrocefin

  • Assay Buffer: 50 mM HEPES, 200 mM NaCl, pH 7.5

  • Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 482 nm

Procedure:

  • Prepare a stock solution of the MBL in the assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a fixed amount of the MBL to each well.

  • Add varying concentrations of the test compounds to the wells. Include a control well with no inhibitor.

  • Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 10 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding a solution of the substrate, nitrocefin, to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 482 nm over time using a spectrophotometer.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Inhibition Mechanism

The interaction between the inhibitor and the metallo-β-lactamase can be visualized as a simplified workflow. The inhibitor prevents the enzyme from hydrolyzing β-lactam antibiotics, thus preserving their antibacterial activity.

Inhibition_Workflow cluster_enzyme Metallo-β-Lactamase Action cluster_inhibition Inhibition Pathway β-Lactam Antibiotic β-Lactam Antibiotic MBL MBL β-Lactam Antibiotic->MBL Hydrolysis Inactive Antibiotic Inactive Antibiotic MBL->Inactive Antibiotic Inhibited MBL Inhibited MBL Picolinic Acid Inhibitor Picolinic Acid Inhibitor Picolinic Acid Inhibitor->Inhibited MBL Binding MBL_pre MBL

Caption: Workflow of MBL inhibition by a picolinic acid-based inhibitor.

The signaling pathway affected by these inhibitors is the bacterial resistance mechanism mediated by MBLs. By inhibiting these enzymes, the compounds disrupt the ability of bacteria to neutralize β-lactam antibiotics.

Bacterial_Resistance_Pathway β-Lactam Antibiotic β-Lactam Antibiotic Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis β-Lactam Antibiotic->Bacterial Cell Wall Synthesis Inhibits Metallo-β-Lactamase (MBL) Metallo-β-Lactamase (MBL) β-Lactam Antibiotic->Metallo-β-Lactamase (MBL) Hydrolyzed by Cell Lysis Cell Lysis Bacterial Cell Wall Synthesis->Cell Lysis Bacterial Survival Bacterial Survival Metallo-β-Lactamase (MBL)->Bacterial Survival Enables Picolinic Acid Inhibitor Picolinic Acid Inhibitor Picolinic Acid Inhibitor->Metallo-β-Lactamase (MBL) Inhibits

Caption: Disruption of MBL-mediated antibiotic resistance by a picolinic acid inhibitor.

References

A Head-to-Head Comparison of the Chelating Properties of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the metal-binding affinities of picolinic acid and its derivatives, supported by experimental data.

Picolinic acid, a bidentate chelating agent, and its derivatives are of significant interest in various scientific fields, from nutritional science to the development of novel therapeutics, due to their ability to form stable complexes with a range of metal ions. The efficiency of these compounds as chelators is dictated by their molecular structure, with substitutions on the pyridine ring influencing their affinity and selectivity for different metals. This guide provides a comparative analysis of the chelating properties of picolinic acid, 6-methylpicolinic acid, and pyridine-2,6-dicarboxylic acid, focusing on their interactions with biologically relevant divalent metal ions: copper(II), cobalt(II), and iron(II).

Comparative Analysis of Metal Chelation

The stability of the metal-ligand complexes is a key indicator of a chelating agent's efficacy. This is quantitatively expressed by the stability constant (log K), where a higher value indicates a more stable complex. The following table summarizes the stability constants for the 1:1 complexes of picolinic acid and its derivatives with Cu(II), Co(II), and Fe(II).

Chelating AgentMetal Ionlog K₁
Picolinic Acid Cu(II)7.98[1]
Co(II)6.85[1]
Fe(II)5.60[1]
6-Methylpicolinic Acid Cu(II)7.6
Co(II)6.2
Fe(II)5.2
Pyridine-2,6-dicarboxylic Acid Cu(II)10.1[2]
Co(II)8.8
Fe(II)7.5[3]

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The data presented here is for comparative purposes.

The data reveals that pyridine-2,6-dicarboxylic acid generally forms the most stable complexes with the tested divalent metal ions, which can be attributed to its tridentate nature, involving two carboxylate groups and the pyridine nitrogen in coordination. Picolinic acid and its 6-methyl derivative, both bidentate ligands, exhibit slightly lower but still significant chelation capabilities. The methyl group in the 6-position of picolinic acid appears to slightly decrease the stability of the metal complexes, which could be due to steric hindrance.

Experimental Protocols: Determination of Stability Constants

The stability constants presented in this guide are typically determined using potentiometric titration, a reliable and widely used method for studying metal-ligand equilibria in solution.

Potentiometric Titration Methodology

Objective: To determine the stoichiometry and stability constants of metal-ligand complexes in solution.

Materials:

  • pH meter with a glass electrode

  • Constant temperature bath

  • Burette

  • Titration vessel

  • Standardized solutions of the picolinic acid derivative (ligand), metal salt (e.g., CuSO₄, CoCl₂, FeSO₄), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH, free of carbonate).

  • Inert electrolyte (e.g., NaNO₃ or KNO₃) to maintain constant ionic strength.

Procedure:

  • Calibration: The pH meter is calibrated using standard buffer solutions to ensure accurate measurements of hydrogen ion concentration.

  • Titration of the Ligand: A known volume of the ligand solution, acidified with a known amount of strong acid, is titrated with a standardized strong base solution. The pH is recorded after each addition of the titrant. This allows for the determination of the ligand's protonation constants.

  • Titration of the Metal-Ligand System: A solution containing the ligand, the metal salt in a specific molar ratio (e.g., 1:1, 1:2), and a known amount of strong acid is titrated with the same standardized strong base. The pH is recorded throughout the titration.

  • Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion. These values are then used in specialized software to calculate the stepwise and overall stability constants (log K) of the metal-ligand complexes.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the potentiometric determination of stability constants for picolinic acid derivatives.

G cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Standardize Ligand, Metal Salt, Acid, and Base Solutions B Calibrate pH Electrode A->B Proceed to Titration C Titrate Ligand Alone with Base to Determine pKa B->C D Titrate Metal + Ligand Mixture with Base B->D E Plot Titration Curves (pH vs. Volume of Base) C->E D->E F Calculate Formation Functions (n̄) E->F Analyze Curves G Computer-aided Calculation of Stability Constants (log K) F->G Input Data

References

A Comparative Guide to HPLC Methods for Separating Substituted Pyridinecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of substituted pyridinecarboxylic acid isomers is a critical task in pharmaceutical development, quality control, and various research applications. The structural similarity of these isomers presents a significant chromatographic challenge. This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods, supported by experimental data, to aid in the selection of an appropriate separation strategy.

Comparison of HPLC Methods

The separation of pyridinecarboxylic acid isomers can be effectively achieved using several HPLC techniques, primarily revolving around mixed-mode chromatography, reversed-phase with ion-pairing agents, and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice of method depends on the specific isomers of interest, the sample matrix, and the desired analytical outcome.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven to be particularly effective.[1][2][3][4] This approach leverages subtle differences in the hydrophobic and ionic properties of the isomers to enhance resolution.[1][2][4] For instance, columns like the Coresep 100, an Amaze SC, and the Primesep 100 have demonstrated successful separation of 2-, 3-, and 4-pyridinecarboxylic acid.[1][2][3][4]

Ion-pairing chromatography offers another robust solution, especially for dicarboxylic acid isomers.[5][6] This technique introduces an ion-pairing agent to the mobile phase, which interacts with the ionized analytes to increase their retention on a reversed-phase column.

HILIC is a valuable alternative for separating these polar compounds.[7][8] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[7] This technique is well-suited for the separation of hydrophilic and ionizable compounds like pyridinecarboxylic acids.[8]

For chiral separations of substituted pyridinecarboxylic acid derivatives, enantioselective anion exchange chromatography has been successfully employed.[9]

Quantitative Data Summary

The following table summarizes the performance of different HPLC methods for the separation of pyridinecarboxylic acid isomers based on available data.

Method Column Isomers Separated Mobile Phase Retention Time (min) Resolution (Rs) Reference
Mixed-Mode Coresep 100 (4.6x150 mm)2-, 3-, 4-Pyridinecarboxylic acid5% ACN with 0.15% H3PO42- (picolinic): ~3.5, 4- (isonicotinic): ~4.0, 3- (nicotinic): ~5.0Not specified[1]
Mixed-Mode Amaze SC (4.6x150 mm)2-, 3-, 4-Pyridinecarboxylic acid5% ACN with 0.1% phosphoric acidNot specifiedNot specified[2][4]
Mixed-Mode Primesep 1002-, 3-, 4-Pyridinecarboxylic acid, Pyridinedicarboxylic acidAcetonitrile and aqueous buffer (acid/salt)Not specifiedGood separation reported[3]
Mixed-Mode Primesep 200 (4.6 x 250 mm)2-, 3-, 4-Pyridylacetic acid hydrochloride, Nicotinic AcidGradient: 5-50% MeCN/H2O with 0.02-0.05% Formic Acid3-Pyridylacetic: ~6.5, 4-Pyridylacetic: ~7.0, 2-Pyridylacetic: ~7.5, Nicotinic Acid: ~8.0Not specified[10]
Ion-Pairing ODS Hypersil (10 cm x 2.1 mm)Six isomers of Pyridinedicarboxylic acids15 mM tetrabutylammonium phosphate, 2 mM EDTA, 10 mM phosphate buffer (pH 7.2)All isomers separated within minutesExcellent separation reported[5][6]
Enantioselective Anion Exchange tert-butylcarbamoylquinine based CSPEnantiomers of a 1,4-dihydropyridine monocarboxylic acid0.125% acetic acid in acetonitrileWithin 10 minutes3.0[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and method development.

Method 1: Mixed-Mode Separation of Pyridinecarboxylic Acid Isomers[1]
  • Column: Coresep 100 core-shell mixed-mode reversed-phase cation-exchange column (4.6 x 150 mm).

  • Mobile Phase: 5% Acetonitrile (ACN) with 0.15% Phosphoric Acid (H3PO4).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Detection: UV at 275 nm.

  • Sample Concentration: 0.3 mg/mL.

Method 2: Ion-Pairing Separation of Pyridinedicarboxylic Acid Isomers[5][6]
  • Column: ODS Hypersil (10 cm x 2.1 mm I.D., 5 µm particles).

  • Mobile Phase: Aqueous solution containing 15 mM tetrabutylammonium phosphate, 2 mM EDTA, and 10 mM phosphate buffer to maintain a pH of 7.2.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Detection: UV at 270 nm.

  • Elution: Isocratic.

Method 3: Enantioselective Separation of a Chiral 1,4-dihydropyridine Monocarboxylic Acid[9]
  • Column: Enantioselective anion exchanger based on tert-butylcarbamoylquinine as the chiral selector on a thiol-modified silica support.

  • Mobile Phase: 0.125% Acetic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: Not specified.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for developing an HPLC method for the separation of substituted pyridinecarboxylic acid isomers.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Final Method start Define Separation Goal (e.g., Isomers of Interest) lit_review Literature Review (Existing Methods) start->lit_review physchem Analyte Physicochemical Properties (pKa, logP, UV spectra) start->physchem col_select Column Selection (Mixed-Mode, RP, HILIC) lit_review->col_select physchem->col_select mob_phase_screen Mobile Phase Screening (pH, Organic Modifier, Buffer) col_select->mob_phase_screen optimization Parameter Optimization (Gradient, Flow Rate, Temperature) mob_phase_screen->optimization performance_check Performance Check (Resolution, Tailing, Repeatability) optimization->performance_check performance_check->optimization Does not Meet Criteria validation Method Validation (ICH Guidelines) performance_check->validation Meets Criteria final_method Finalized HPLC Method validation->final_method

Caption: Workflow for HPLC method development for separating pyridinecarboxylic acid isomers.

This guide provides a starting point for researchers to select and develop robust HPLC methods for the separation of substituted pyridinecarboxylic acid isomers. The choice of stationary phase and mobile phase conditions, particularly pH, are critical parameters that must be carefully optimized to achieve the desired separation.[11][12][13][14][15]

References

Benchmarking the performance of 6-Acetylpicolinic acid in catalytic systems

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel and efficient catalytic systems. This guide provides a comparative overview of 6-Acetylpicolinic acid's theoretical potential within catalytic applications. However, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the catalytic performance of this compound. Therefore, this guide will focus on the known catalytic activity of its parent compound, picolinic acid, and its derivatives, offering a comparative framework against which this compound could be benchmarked in future studies.

Picolinic acid and its derivatives are well-established as effective ligands in a variety of catalytic transformations, primarily due to the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, which can coordinate with a wide range of metal centers. These interactions can modulate the electronic and steric properties of the metal catalyst, thereby influencing its activity, selectivity, and stability.

Theoretical Catalytic Pathways and Experimental Design

The introduction of an acetyl group at the 6-position of the picolinic acid scaffold could potentially influence its catalytic activity in several ways. The electron-withdrawing nature of the acetyl group might affect the electron density on the pyridine ring and the coordinating nitrogen atom, which in turn could alter the catalytic properties of the corresponding metal complex.

To benchmark the performance of this compound, a logical starting point would be to evaluate its efficacy in well-established picolinic acid-catalyzed reactions. A proposed experimental workflow for such a study is outlined below.

G cluster_0 Ligand Synthesis & Characterization cluster_1 Catalyst Preparation & Characterization cluster_2 Catalytic Performance Evaluation cluster_3 Comparative Analysis s1 Synthesis of This compound s2 Spectroscopic Characterization (NMR, IR, MS) s1->s2 c1 Complexation with Transition Metals (e.g., Pd, Cu, Ru) s2->c1 c2 Structural Analysis (X-ray Crystallography) c1->c2 p1 Selection of Benchmark Reactions (e.g., Cross-Coupling) c2->p1 p2 Reaction Optimization (Solvent, Temp, Base) p1->p2 p3 Performance Metrics (Yield, TON, TOF) p2->p3 a1 Benchmark against Picolinic Acid & other Ligands (e.g., NHCs) p3->a1 a2 Data Tabulation & Analysis a1->a2

Caption: Proposed workflow for benchmarking this compound's catalytic performance.

Potential Alternative Catalytic Systems for Comparison

A thorough benchmarking study would involve comparing the performance of this compound-based catalysts with established systems. Based on the literature for related compounds, suitable alternatives for comparison would include:

  • Unsubstituted Picolinic Acid: This would serve as the primary benchmark to directly assess the electronic effect of the 6-acetyl group.

  • Other Picolinic Acid Derivatives: Ligands with different substituents on the pyridine ring could provide insights into structure-activity relationships.

  • N-Heterocyclic Carbenes (NHCs): NHCs are a prominent class of ligands in modern catalysis, known for forming highly stable and active catalysts with a wide range of metals.

Hypothetical Data Comparison

While no experimental data for this compound is available, the following table illustrates how its performance could be presented and compared against other ligands in a hypothetical Suzuki-Miyaura cross-coupling reaction. This structure provides a clear and concise format for evaluating catalytic efficiency.

LigandCatalyst SystemAryl Halide SubstrateProduct Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
This compound [Pd(OAc)₂]4-BromoanisoleData not availableData not availableData not available
Picolinic Acid[Pd(OAc)₂]4-BromoanisoleHypothetical: 85Hypothetical: 850Hypothetical: 170
IPr (NHC Ligand)[Pd(OAc)₂]4-BromoanisoleHypothetical: 95Hypothetical: 950Hypothetical: 190

Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, albeit hypothetical, experimental protocol for evaluating the catalytic performance of a this compound-based catalyst.

Objective: To determine the catalytic activity of a Pd/6-Acetylpicolinic acid system in the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deionized water

Procedure:

  • Catalyst Pre-formation (in situ): In a nitrogen-purged glovebox, a reaction vial is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%). Anhydrous toluene (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst mixture, 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) are added.

  • Reaction Execution: The reaction vial is sealed and heated to 100 °C with vigorous stirring.

  • Monitoring and Analysis: Aliquots of the reaction mixture are taken at regular intervals, quenched with water, and extracted with ethyl acetate containing an internal standard. The organic layer is analyzed by gas chromatography (GC) to determine the conversion of 4-bromoanisole and the yield of the biaryl product.

  • Data Analysis: The product yield, Turnover Number (TON = moles of product / moles of catalyst), and Turnover Frequency (TOF = TON / time) are calculated.

Signaling Pathway Analogy in Catalysis

The concept of a signaling pathway in biology can be analogized to the catalytic cycle in a chemical reaction. Each step in the cycle represents a distinct state of the catalyst, and the progression through the cycle is "triggered" by the binding of reactants and "terminated" by the release of the product.

G Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition + R-X Aryl-Pd(II)-L Aryl-Pd(II)-L Oxidative_Addition->Aryl-Pd(II)-L Transmetalation Transmetalation Aryl-Pd(II)-L->Transmetalation + R'-B(OH)2 Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive_Elimination Reductive_Elimination Aryl-Pd(II)-Aryl'->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Product Reductive_Elimination->Product R-R'

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Picolinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid, a pyridine-based monocarboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds have shown promise as antioxidant, anticancer, antibacterial, and antifungal agents. Quantitative Structure-Activity Relationship (QSAR) modeling provides a robust framework for understanding the relationship between the physicochemical properties of these derivatives and their biological functions, thereby guiding the design of more potent and selective therapeutic agents. This guide offers a comparative overview of QSAR studies on picolinic acid derivatives across different therapeutic areas, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Antioxidant Activity of Dipicolinic Acid Derivatives

A study on 43 heterocyclic and Schiff base derivatives of dipicolinic acid has led to the development of robust QSAR models to predict their antioxidant activity.[1][2] The antioxidant capacity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of the dipicolinic acid derivatives was determined by measuring their ability to scavenge the stable DPPH radical. The assay involves preparing a solution of DPPH in a suitable solvent (e.g., methanol) and adding the test compound at various concentrations. The reduction of DPPH is monitored by measuring the decrease in absorbance at a specific wavelength (typically around 517 nm) after a set incubation period. Ascorbic acid is commonly used as a standard for comparison. The percentage of DPPH radical scavenging activity is calculated, and this value is often converted to a logarithmic scale (log %DPPH) for QSAR analysis.[1]

QSAR Model and Key Structural Insights

Two different sets of molecular descriptors, calculated using DRAGON and ADMEWORKS software, were used to build the QSAR models.[2] The models were validated internally and externally to ensure their predictive power.

Table 1: Comparison of QSAR Models for Antioxidant Activity of Dipicolinic Acid Derivatives [2]

Descriptor SetSplitting MethodBest Model DescriptorsR² (Internal)R²ext (External)F-statistic
DRAGONRankingMATS4m, EEig03d, BELm4, Mor10p0.8050.83330.914
ADMEWORKSRandomNDB, MATS5p, MDEN33, TPSA0.6920.84816.818

The QSAR models revealed several structural features crucial for high antioxidant activity:

  • A low number of double bonds in the molecule.[2]

  • The absence of tertiary nitrogen atoms.[2]

  • A higher number of hydrogen bond donors.[2]

  • Enhanced molecular polarity.[2]

  • A symmetrical molecular moiety.[2]

Anticancer Activity of Picolinic Acid Derivatives

Picolinic acid derivatives have been investigated for their potential as anticancer agents, with studies demonstrating their ability to inhibit cancer cell growth and induce apoptosis.[3][4]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of picolinic acid derivatives on cancer cell lines are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce MTT to a purple formazan product. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). After incubation, MTT solution is added, and the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is then measured using a microplate reader, and the half-maximal growth inhibitory concentration (GI₅₀) or inhibitory concentration (IC₅₀) is calculated.[3]

Quantitative Data on Anticancer Activity

A study on thirteen newly synthesized picolinic acid derivatives revealed that one compound, designated as compound 5, exhibited significant cytotoxicity against A549 human lung cancer cells.[3] Another study identified picolinamide derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[4]

Table 2: Anticancer Activity of Selected Picolinic Acid Derivatives

CompoundCancer Cell LineActivity MetricValueReference
Compound 5A549 (Lung Cancer)GI₅₀99.93 µM[3]
Compound 7hA549 (Lung Cancer)IC₅₀ (VEGFR-2)87 nM[4]
Compound 9aA549 (Lung Cancer)IC₅₀ (VEGFR-2)27 nM[4]
Compound 9lA549 (Lung Cancer)IC₅₀ (VEGFR-2)94 nM[4]
Sorafenib (Reference)-IC₅₀ (VEGFR-2)180 nM[4]
Signaling Pathway: ER Stress-Mediated Apoptosis

The anticancer mechanism of the active picolinic acid derivative (compound 5) was found to involve the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[3] This pathway is initiated by the accumulation of unfolded or misfolded proteins in the ER, leading to the activation of specific signaling cascades that ultimately result in programmed cell death.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Protein Accumulation) eIF2a eIF2α Phosphorylation ER_Stress->eIF2a Caspase4 Caspase-4 Activation ER_Stress->Caspase4 Caspase9 Caspase-9 Activation Caspase4->Caspase9 Smac_DIABLO Smac/DIABLO Release Smac_DIABLO->Caspase9 promotes Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Picolinic_Acid_Derivative Picolinic Acid Derivative (Compound 5) Picolinic_Acid_Derivative->ER_Stress

ER Stress-Mediated Apoptosis Pathway

Antimicrobial Activity of Picolinic Acid Derivatives

Picolinic acid and its derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][6][7]

Experimental Protocols

Antibacterial Activity (Minimum Inhibitory Concentration - MIC): The MIC is determined using broth microdilution or agar dilution methods. A standardized inoculum of the target bacterium is exposed to serial dilutions of the test compound in a suitable growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.[8]

Antifungal Activity Assay: The antifungal efficacy can be assessed by measuring the inhibition of mycelial growth on a solid medium (e.g., Potato Dextrose Agar - PDA). The fungal pathogen is inoculated on the center of a petri dish containing the medium supplemented with the test compound at various concentrations. The diameter of mycelial growth is measured after incubation and compared to a control without the compound.[7]

Quantitative Data on Antimicrobial Activity

Table 3: Antifungal Activity of Dipicolinic Acid [7]

Fungal PathogenActivity MetricValue
Valsa pyriComplete Inhibition5 mM
Botryosphaeria dothideaComplete Inhibition10 mM
Alternaria alternataComplete Inhibition10 mM
Rhizoctonia solani70% Inhibition10 mM

Table 4: Antibacterial Activity of Pleuromutilin Derivatives (for comparison) [8]

CompoundBacterial StrainMIC (µg/mL)
Compound 1S. aureus ATCC 29213< 0.0625
Compound 1Methicillin-resistant S. aureus (MRSA)< 0.0625

QSAR Workflow

The development of a QSAR model follows a systematic workflow, from data collection to model validation and application. This process is crucial for ensuring the reliability and predictive power of the resulting model.

QSAR_Workflow Data_Collection 1. Data Collection (Structures & Biological Activity) Descriptor_Calc 2. Molecular Descriptor Calculation (2D/3D Properties) Data_Collection->Descriptor_Calc Data_Split 3. Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Model_Building 4. Model Building (e.g., MLR, PLS) Data_Split->Model_Building Model_Validation 5. Model Validation (Internal & External) Model_Building->Model_Validation Model_Application 6. Model Application (Predicting New Compounds) Model_Validation->Model_Application

References

Safety Operating Guide

Proper Disposal of 6-Acetylpicolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 6-Acetylpicolinic acid (CAS RN: 122637-39-2), a compound that requires careful management due to its potential hazards.

This compound is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation. Adherence to the following disposal protocol is crucial for mitigating risks and ensuring the well-being of laboratory personnel and the environment.

Immediate Safety and Hazard Information

Before commencing any disposal procedures, it is essential to be fully aware of the hazards associated with this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).

Hazard Identification:

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is likely to be generated, a NIOSH-approved respirator is recommended.

  • Body Protection: A laboratory coat should be worn to protect skin and clothing.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste bins.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully transfer any solid this compound waste into a clearly labeled, dedicated hazardous waste container.

    • Minimize the generation of dust during transfer.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the resulting solution must be collected in a designated liquid hazardous waste container.

    • The container must be compatible with the solvent used.

    • Ensure the container is clearly labeled with the full chemical name "this compound" and the solvent used.

2. Container Management:

  • All waste containers must be kept securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and cool, dry secondary containment area, away from incompatible materials.

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_end Final Disposal start Identify Waste Form solid_waste Solid this compound or Contaminated Materials start->solid_waste Solid liquid_waste This compound in Solution start->liquid_waste Liquid collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid store_waste Store Securely in Secondary Containment collect_solid->store_waste collect_liquid Pour into Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->store_waste contact_ehs Arrange for Pickup by EHS or Licensed Contractor store_waste->contact_ehs

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Acetylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 6-Acetylpicolinic acid, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment is crucial. Based on the potential hazards associated with similar picolinic acid derivatives, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.

Protective EquipmentSpecificationRationale
Eye Protection Safety goggles with side protection or a face shield.[1][2][3]To prevent eye irritation or serious eye damage from dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][4]To prevent skin irritation upon contact.[5] Gloves should be inspected before each use and replaced periodically.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[2][7]Necessary when dust formation is likely to avoid respiratory irritation.[5]
Body Protection Laboratory coat.[1][4]To protect skin and clothing from contamination.[4]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[2][8]

2. Weighing and Handling:

  • All handling of powdered this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[9][10]

  • Use an enclosed balance if possible to contain any airborne particles.[11]

  • Cover the work surface with absorbent bench paper.[11]

  • Use weigh boats to minimize spillage.[11]

  • Keep containers closed as much as possible.[11]

3. Experimental Procedures:

  • When preparing solutions, always add the acid to the solvent slowly, never the other way around, to prevent splashing.[1]

  • Ensure all glassware is clean and free of contaminants.

  • Clearly label all solutions containing this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including excess reagent, solutions, and contaminated PPE, must be treated as hazardous waste.[12]

  • Use a dedicated, clearly labeled, and leak-proof container for all this compound waste.[12] The container should be made of a material compatible with acids and should not be a metal container.[12]

2. Waste Collection:

  • For solid waste, carefully transfer the material into the designated hazardous waste container to minimize dust generation.[12]

  • For liquid waste, carefully pour the solution into the designated waste container.

  • Do not overfill the waste container; leave at least one inch of headspace.[12]

3. Storage and Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[12]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][14]

  • Do not dispose of this compound down the drain.[12]

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and the logic behind PPE selection, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh this compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment collect_waste Collect Contaminated Waste experiment->collect_waste store_waste Store in Designated Area collect_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Workflow for the safe handling of this compound.

PPE_Hazard_Relationship cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment inhalation Inhalation of Dust respirator Respirator inhalation->respirator mitigates skin_contact Skin Contact gloves Gloves skin_contact->gloves protects against lab_coat Lab Coat skin_contact->lab_coat protects against eye_contact Eye Contact goggles Safety Goggles eye_contact->goggles protects against

Caption: Relationship between potential hazards and recommended PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acetylpicolinic acid
Reactant of Route 2
6-Acetylpicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.